Cetalkonium Chloride-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H46ClN |
|---|---|
Molecular Weight |
403.1 g/mol |
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2; |
InChI Key |
SXPWTBGAZSPLHA-IULIFYPESA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Cetalkonium Chloride-d7: A Technical Overview
For researchers, scientists, and professionals in drug development, understanding the precise isotopic composition of deuterated standards like Cetalkonium Chloride-d7 is critical for the accuracy and reliability of quantitative analytical methods. While specific batch-to-batch isotopic purity values are typically detailed in the Certificate of Analysis (CoA) provided by the supplier, this guide offers a comprehensive overview of the expected purity, the methodologies used for its determination, and the importance of this parameter in a research context.
This compound is a deuterated analog of Cetalkonium Chloride, a quaternary ammonium (B1175870) antiseptic and disinfectant. The "-d7" designation signifies that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Based on its IUPAC name, N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride, the deuterium labeling is distributed as five deuterium atoms on the phenyl ring and two on the methyl group of the benzyl (B1604629) moiety.
Chemical and Isotopic Purity Specifications
It is crucial to distinguish between chemical purity and isotopic purity. Chemical purity refers to the percentage of the target compound relative to any chemical impurities. For this compound, this is typically determined by High-Performance Liquid Chromatography (HPLC). In contrast, isotopic purity specifies the extent of deuteration at the intended positions within the molecule.
While a specific Certificate of Analysis detailing the isotopic purity of this compound was not publicly available in the conducted search, product specifications from various suppliers consistently report a chemical purity of greater than 95% .
| Parameter | Specification | Analytical Method |
| Chemical Purity | >95% | HPLC |
| Isotopic Purity | Not publicly available; typically stated on the Certificate of Analysis. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Determination of Isotopic Purity: Experimental Protocols
The isotopic purity of deuterated compounds like this compound is primarily determined using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the isotopic distribution and the location of the deuterium labels.
1. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio of the molecule, the relative abundance of ions corresponding to different isotopic compositions (isotopologues) can be measured.
-
Methodology:
-
A solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
The instrument is operated in high-resolution mode to distinguish between the molecular ions of the deuterated compound and any residual non-deuterated or partially deuterated species.
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d7).
-
The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated (d7) species to the sum of the intensities of all isotopologues.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) NMR, is used to confirm the positions of deuterium labeling and to quantify the degree of deuteration.
-
Methodology:
-
A sample of this compound is dissolved in a suitable NMR solvent.
-
A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium confirms the labeling positions.
-
Integration of the residual proton signals, often against an internal standard, allows for the calculation of the percentage of deuteration at each labeled site.
-
Logical Workflow for Isotopic Purity Assessment
The following diagram illustrates the typical workflow for the synthesis and quality control of a deuterated standard like this compound, culminating in the determination of its isotopic purity.
Workflow for Synthesis and Purity Assessment of Deuterated Standards.
Conclusion
While the precise isotopic purity of a specific batch of this compound must be obtained from its accompanying Certificate of Analysis, the compound is synthesized to ensure a high degree of deuteration at the seven specified positions. The chemical purity is consistently reported as greater than 95%. The analytical techniques of Mass Spectrometry and NMR Spectroscopy are the gold standards for confirming the isotopic enrichment and the structural integrity of such deuterated compounds, ensuring their suitability for use as internal standards in sensitive and accurate quantitative studies. For mission-critical applications, researchers should always refer to the lot-specific documentation provided by the manufacturer.
Synthesis and Purification of Cetalkonium Chloride-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cetalkonium Chloride-d7, a deuterated analogue of the quaternary ammonium (B1175870) compound Cetalkonium Chloride. The inclusion of a stable isotope label makes this compound an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, detailed purification protocols, and methods for analytical characterization.
Overview and Synthetic Strategy
This compound (N-benzyl-d7-N,N-dimethylhexadecan-1-aminium chloride) can be synthesized via a well-established method for the formation of quaternary ammonium salts: the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In this case, the tertiary amine is N,N-dimethylhexadecan-1-amine, and the deuterated alkylating agent is benzyl-d7 chloride.
The overall synthetic pathway can be visualized as follows:
Physical and chemical properties of Cetalkonium Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Cetalkonium Chloride-d7, a deuterated analog of Cetalkonium Chloride. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Core Chemical and Physical Properties
This compound is a synthetic, deuterated quaternary ammonium (B1175870) salt. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of Cetalkonium Chloride in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]
Physical Properties
| Property | Value | Source(s) |
| Appearance | White or almost white crystalline powder | [3] |
| Melting Point | 56-59°C | [4] |
| Solubility | Soluble in Chloroform and Methanol (B129727) | [4][5] |
| Storage Temperature | 2-8°C | [6][7] |
Chemical Properties
The key chemical identifiers and properties of this compound are detailed in the following table.
| Property | Value | Source(s) |
| CAS Number | 1998128-85-0 | [6][8] |
| Molecular Formula | C₂₅H₃₉D₇ClN | [2][8] |
| Molecular Weight | 403.14 g/mol | [2][8] |
| IUPAC Name | N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride | [6][8] |
| InChI Key | SXPWTBGAZSPLHA-IULIFYPESA-M | [6][7] |
| Purity | >95% (typically analyzed by HPLC) | [8] |
| Unlabelled CAS | 122-18-9 (for Cetalkonium Chloride) | [8] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic approach for analogous N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides involves the reaction of an appropriate deuterated chloromethylpyridine derivative with a corresponding N,N-dimethylalkylamine.
The primary application of this compound is as an internal standard in analytical methodologies. Below is a generalized protocol for its use in the quantification of Cetalkonium Chloride in a sample matrix using High-Performance Liquid Chromatography (HPLC).
General Protocol for Quantification of Cetalkonium Chloride using this compound as an Internal Standard by HPLC
This protocol is a generalized guideline and may require optimization based on the specific matrix and instrumentation.
1. Materials and Reagents:
-
Cetalkonium Chloride analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Sample matrix (e.g., ophthalmic solution, biological fluid)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A mass spectrometer is required for distinguishing between the analyte and the deuterated internal standard.
-
Analytical column suitable for the separation of quaternary ammonium compounds (e.g., Spherisorb-CN or Acclaim Surfactant column).
3. Preparation of Standard Solutions:
-
Stock Standard Solution of Cetalkonium Chloride: Accurately weigh and dissolve a known amount of Cetalkonium Chloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration.
-
Stock Internal Standard Solution of this compound: Accurately weigh and dissolve a known amount of this compound in the same solvent as the stock standard solution to prepare a stock internal standard solution.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking a known volume of the stock standard solution into the sample matrix at various concentrations. Add a constant, known amount of the stock internal standard solution to each calibration standard.
4. Sample Preparation:
-
Accurately measure a known volume or weight of the sample.
-
Spike the sample with a known amount of the internal standard (this compound).
-
Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
-
Reconstitute the final extract in the mobile phase.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of benzalkonium chloride homologues is a mixture of acetonitrile and an aqueous buffer (e.g., triethylamine in water, pH adjusted to 2.5). The exact composition may need to be optimized.[9]
-
Chromatographic Conditions:
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Cetalkonium Chloride to the peak area of this compound against the concentration of Cetalkonium Chloride for the calibration standards.
-
Determine the concentration of Cetalkonium Chloride in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Visualizations
Analytical Workflow for Quantification using an Internal Standard
The following diagram illustrates a typical workflow for the quantification of an analyte in a sample using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cetalkonium chloride - Wikipedia [en.wikipedia.org]
- 4. Cetalkonium Chloride -d7_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound | 1998128-85-0 [sigmaaldrich.com]
- 7. This compound | 1998128-85-0 [sigmaaldrich.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Determination of benzalkonium chloride in aqueous ophthalmic preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Cetalkonium Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetalkonium chloride (CKC) is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the mechanism of action of Cetalkonium Chloride and its deuterated analogue, Cetalkonium Chloride-d7 (CKC-d7). The document details the core antimicrobial activities, supported by quantitative data, and provides comprehensive experimental protocols for the key assays used to elucidate its mechanism. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.
Introduction
Cetalkonium chloride is a cationic surfactant belonging to the family of quaternary ammonium compounds. Its amphipathic nature, possessing both a hydrophilic cationic head and a lipophilic alkyl chain, is central to its biological activity.[1] CKC is utilized in various pharmaceutical and antiseptic applications for its efficacy against a wide range of bacteria and fungi.[2] The deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, acting as an internal standard for quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[3] While the isotopic labeling does not alter the fundamental mechanism of action, it can influence the compound's metabolic profile, a critical consideration in drug development.[3]
Core Mechanism of Action
The primary mechanism of action of Cetalkonium Chloride is the disruption of microbial cell membranes, a process driven by electrostatic interaction and subsequent hydrophobic insertion into the lipid bilayer. This multi-step process leads to a cascade of events culminating in cell death.
2.1. Electrostatic Interaction and Membrane Binding
The positively charged quaternary ammonium head of Cetalkonium Chloride electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria.[1] This initial binding is a crucial step that concentrates the compound at the cell surface.
2.2. Membrane Disruption and Permeabilization
Following electrostatic binding, the long hydrophobic alkyl chain of Cetalkonium Chloride inserts into and disrupts the lipid bilayer of the cell membrane. This insertion alters the structural integrity and fluidity of the membrane, leading to increased permeability.[4] The compromised membrane is no longer able to effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components, such as potassium ions, ATP, and nucleic acids.[5]
2.3. Enzyme Inactivation and Protein Denaturation
The influx of Cetalkonium Chloride and the disruption of the cellular environment can lead to the inactivation of essential membrane-bound and cytoplasmic enzymes.[6] Furthermore, as a surfactant, Cetalkonium Chloride can induce the denaturation of cellular proteins, disrupting their native conformation and function, which contributes to the overall lethal effect on the microorganism.[7][8][9][10][11]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of Cetalkonium Chloride is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride and Other Quaternary Ammonium Compounds against Gram-Negative Bacteria
| Organism | Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Acinetobacter baumannii (MDR, n=21) | Benzalkonium Chloride | 8 - 32 | - | 16 |
| Pseudomonas aeruginosa (MDR, n=11) | Benzalkonium Chloride | 32 - 512 | 32 | 128 |
| Klebsiella pneumoniae (MDR, n=3) | Benzalkonium Chloride | - | - | - |
Data from a study on multidrug-resistant (MDR) clinical isolates.[12]
Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Fungi
| Organism | Antimicrobial Agent | MIC Range (µg/mL) |
| Candida albicans | Cetyltrimethylammonium chloride (CTAC) | 8 |
| Candida tropicalis | Cetyltrimethylammonium chloride (CTAC) | 4 |
| Candida glabrata | Cetyltrimethylammonium chloride (CTAC) | 2 |
| Aspergillus ochraceus | Benzalkonium chloride (0.5%) | Ineffective |
| Aspergillus ochraceus | Cetrimide (0.5%) | Ineffective |
| Candida spp. | Benzalkonium chloride (0.5%) | Effective |
| Candida spp. | Cetrimide (0.5%) | Effective |
Data compiled from studies on clinically important Candida species and other fungal strains.[2][4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the sequential steps involved in the mechanism of action of Cetalkonium Chloride.
Caption: The antimicrobial mechanism of Cetalkonium Chloride.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the mechanism of action of Cetalkonium Chloride.
5.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[13]
Objective: To determine the lowest concentration of Cetalkonium Chloride that inhibits the visible growth of a specific microorganism.
Materials:
-
Cetalkonium Chloride stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a fresh culture of the test microorganism in the appropriate broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, perform serial two-fold dilutions of the Cetalkonium Chloride stock solution in the appropriate broth to achieve a range of desired concentrations.
-
Add 100 µL of each Cetalkonium Chloride dilution to the corresponding wells.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of Cetalkonium Chloride that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm.
5.2. Membrane Permeability Assay using Propidium (B1200493) Iodide
This assay assesses membrane integrity by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[4][5][14][15]
Objective: To evaluate the ability of Cetalkonium Chloride to permeabilize the cell membrane of microorganisms.
Materials:
-
Cetalkonium Chloride
-
Test microorganism
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorometer or flow cytometer
Procedure:
-
Grow the test microorganism to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash the cells twice with PBS and resuspend them in PBS to a specific density (e.g., 10^7 CFU/mL).
-
Add Cetalkonium Chloride to the cell suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the percentage of PI-positive cells using a flow cytometer.
-
Include a positive control (e.g., cells treated with 70% ethanol (B145695) to maximize membrane damage) and a negative control (untreated cells).
5.3. Enzyme Inhibition Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory effect of Cetalkonium Chloride on a specific enzyme. The example uses a generic dehydrogenase enzyme.[6][16][17][18][19]
Objective: To determine if Cetalkonium Chloride inhibits the activity of a specific enzyme.
Materials:
-
Purified enzyme (e.g., lactate (B86563) dehydrogenase)
-
Substrate for the enzyme (e.g., sodium lactate)
-
Cofactor (e.g., NAD+)
-
Cetalkonium Chloride
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme, and cofactor.
-
Add Cetalkonium Chloride to the reaction mixture at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at a wavelength specific to the reaction (e.g., 340 nm for the reduction of NAD+ to NADH).
-
Calculate the initial reaction velocity for each concentration of Cetalkonium Chloride.
-
Determine the percentage of enzyme inhibition relative to a control reaction without the inhibitor.
5.4. Protein Denaturation Assay
This assay is based on the principle that denatured proteins become insoluble and cause turbidity, which can be measured spectrophotometrically.[7][8][9][10][11]
Objective: To assess the ability of Cetalkonium Chloride to denature proteins.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
Cetalkonium Chloride
-
Spectrophotometer
Procedure:
-
Prepare a 1% (w/v) solution of BSA or egg albumin in PBS.
-
Mix 2 mL of the protein solution with 2 mL of various concentrations of Cetalkonium Chloride in PBS.
-
Include a control sample with 2 mL of protein solution and 2 mL of PBS.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the samples at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
5.5. Quantitative Analysis using this compound as an Internal Standard
This protocol outlines the use of CKC-d7 in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cetalkonium Chloride in a biological matrix.[20][21][22][23][24]
Objective: To accurately quantify the concentration of Cetalkonium Chloride in a sample using an isotopically labeled internal standard.
Materials:
-
Cetalkonium Chloride analytical standard
-
This compound internal standard
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Cetalkonium Chloride and this compound.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of Cetalkonium Chloride and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of Cetalkonium Chloride to the peak area of this compound for each standard and sample.
-
Determine the concentration of Cetalkonium Chloride in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Experimental and Analytical Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for the membrane permeability assay using propidium iodide.
Caption: Workflow for the quantitative analysis of Cetalkonium Chloride.
Conclusion
Cetalkonium Chloride exerts its antimicrobial effect through a multi-pronged attack on microbial cells, initiated by electrostatic binding to the cell membrane and culminating in membrane disruption, leakage of cellular contents, enzyme inactivation, and protein denaturation. Its deuterated analogue, this compound, is an indispensable tool for the accurate quantification of the parent compound in complex biological matrices. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of Cetalkonium Chloride and other quaternary ammonium compounds. A thorough understanding of its mechanism of action is paramount for the development of novel antimicrobial agents and the optimization of existing formulations.
References
- 1. Cetalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effectiveness of Surfactants and Denaturants to Elute and Denature Adsorbed Protein on Different Surface Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. youtube.com [youtube.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
- 23. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]
- 24. Liquid chromatography-tandem mass spectrometry detection of benzalkonium chloride (BZK) in a forensic autopsy case with survival for 18 days post BZK ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of Cetalkonium Chloride-d7 for Research Applications
For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the commercial suppliers of Cetalkonium Chloride-d7, its primary research applications, and a general workflow for its use in quantitative analysis.
This compound is the deuterated form of Cetalkonium Chloride, a quaternary ammonium (B1175870) compound with antiseptic properties. The incorporation of seven deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound. Its use is particularly valuable in pharmacokinetic studies, drug metabolism research, and formulation analysis where precise measurement of Cetalkonium Chloride is required.
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key product specifications from various vendors to aid in the selection of the most suitable material for your research needs.
| Supplier | Product Code(s) | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| MedchemExpress | HY-132486S | Not specified | 1 mg, 5 mg, 10 mg, 25 mg | 1998128-85-0 | C₂₅H₃₉D₇ClN | 403.14 |
| LGC Standards | TRC-C280502 | >95% | 10 mg, 100 mg | 1998128-85-0 | C₂₅H₃₉D₇N·Cl | 403.14 |
| Sigma-Aldrich (distributor for AA BLOCKS, INC.) | AABH9A2282E2 | 95% | Not specified | 1998128-85-0 | C₂₅H₃₉D₇N·Cl | 403.14 |
| Scintila (distributor for Toronto Research Chemicals) | C280502 | Not specified | 10 mg | 1998128-85-0 | Not specified | Not specified |
General Experimental Workflow
The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly with liquid chromatography-mass spectrometry (LC-MS). The following diagram illustrates a typical workflow for its use in a research setting.
Experimental Protocol: Use as an Internal Standard in LC-MS
While specific, detailed experimental protocols are proprietary and depend on the sample matrix and analytical instrumentation, the following outlines the general methodology for using this compound as an internal standard for the quantification of Cetalkonium Chloride.
1. Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known concentrations of a non-labeled Cetalkonium Chloride reference standard into a blank matrix (the same type of sample that will be analyzed, but without the analyte).
-
Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard stock solution.
2. Sample Preparation:
-
The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (for biological samples): Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Use two immiscible solvents to separate the analyte and internal standard from the sample matrix.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.
-
3. LC-MS Analysis:
-
Liquid Chromatography (LC): The extracted sample is injected into an LC system. A reversed-phase C18 column is often suitable for separating quaternary ammonium compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of both Cetalkonium Chloride and this compound. This is often done using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
4. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte (Cetalkonium Chloride) and the internal standard (this compound) to obtain their respective peak areas.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Cetalkonium Chloride in the unknown samples by interpolating their peak area ratios on the calibration curve.
The use of a deuterated internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the highest level of accuracy and precision in quantitative analysis.
Methodological & Application
Application Note: High-Throughput Quantification of Cetalkonium Chloride in Biological Matrices Using Cetalkonium Chloride-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cetalkonium Chloride (C16-BAC) in biological matrices, such as human serum and urine. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Cetalkonium Chloride-d7 (C16-BAC-d7). The inclusion of a deuterated internal standard corrects for variability during sample preparation and mitigates matrix effects, which is critical for reliable bioanalytical results.[1][2] The protocols provided herein are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this quaternary ammonium (B1175870) compound.
Introduction
Cetalkonium chloride is a quaternary ammonium compound with a C16 alkyl chain, widely used as an antiseptic and preservative in pharmaceutical and consumer products.[3] Accurate measurement of its concentration in biological systems is essential for pharmacokinetic, toxicokinetic, and exposure assessment studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for bioanalysis.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte, is the gold standard in quantitative LC-MS/MS.[1][2] It effectively normalizes for variations in sample extraction, injection volume, and ionization efficiency, thereby improving data quality and method robustness.[1][2] this compound, in which seven hydrogen atoms on the benzyl (B1604629) group have been replaced with deuterium, is an ideal internal standard for this application due to its chemical and physical similarity to the analyte.
This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Cetalkonium Chloride using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Cetalkonium Chloride (Hexadecyl dimethyl benzyl ammonium chloride), this compound (Benzyl-d7-hexadecyldimethylammonium chloride)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)
-
Biological Matrix: Human Serum or Urine (blank, for calibration standards and quality controls)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cetalkonium Chloride and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of Cetalkonium Chloride by serial dilution of the primary stock solution with 50:50 methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Spiking: To 100 µL of blank biological matrix (serum or urine), add the appropriate amount of Cetalkonium Chloride working solution to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound IS working solution to all samples, standards, and QCs.
-
Precipitation & Dilution: Add 400 µL of acidified water (e.g., 0.1% formic acid) to each sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
References
- 1. Liquid chromatography-tandem mass spectrometry detection of benzalkonium chloride (BZK) in a forensic autopsy case with survival for 18 days post BZK ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of Surfactants Using Cetalkonium Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactants are integral components in a vast array of pharmaceutical formulations, acting as solubilizing agents, emulsifiers, and stabilizers. Accurate quantification of these surfactants is critical for ensuring product quality, stability, and performance. This document outlines a robust and sensitive method for the quantitative analysis of various cationic surfactants in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cetalkonium Chloride-d7 (CKC-d7) as an internal standard. The use of a stable isotope-labeled internal standard like CKC-d7 provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, which is chemically identical to its non-deuterated counterpart but mass-shifted, is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the internal standard effectively normalizes for any analyte loss during sample processing and any signal suppression or enhancement during ionization.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix. Below are protocols for common matrices encountered in pharmaceutical and biomedical research.
a) Protein Precipitation (for Plasma, Serum, and other Biological Fluids)
This method is suitable for the rapid removal of proteins from biological fluid samples.
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) (for Complex Aqueous Formulations and Urine)
SPE is recommended for cleaner extracts and when lower detection limits are required. A weak cation-exchange cartridge is often effective for cationic surfactants.[1][4]
-
To 1 mL of the sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Condition a weak cation-exchange SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is typically employed for cationic surfactants.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The precursor and product ions for each analyte and the internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer. The following table provides representative MRM transitions for Cetalkonium Chloride and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Cetalkonium Chloride (C16) | 364.4 | 91.1 | 0.05 | 40 | 25 |
| 272.3 | 0.05 | 40 | 20 | ||
| This compound (IS) | 371.4 | 98.1 | 0.05 | 40 | 25 |
| 272.3 | 0.05 | 40 | 20 |
Data Presentation
The following tables summarize representative quantitative data from a method validation study for the quantification of two common cationic surfactants, Benzalkonium Chloride (C12 and C14 homologs), using this compound as the internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Benzalkonium Chloride (C12) | 1 - 1000 | > 0.995 |
| Benzalkonium Chloride (C14) | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Benzalkonium Chloride (C12) | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 | |
| 500 | 489.5 ± 15.2 | 97.9 | 3.1 | |
| Benzalkonium Chloride (C14) | 5 | 5.2 ± 0.4 | 104.0 | 7.7 |
| 50 | 48.9 ± 1.9 | 97.8 | 3.9 | |
| 500 | 505.1 ± 18.7 | 101.0 | 3.7 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) |
| Benzalkonium Chloride (C12) | Plasma | 95.2 | 91.5 |
| Urine | 98.1 | 94.2 | |
| Benzalkonium Chloride (C14) | Plasma | 93.8 | 89.9 |
| Urine | 96.5 | 92.7 |
Visualizations
Caption: Experimental workflow for surfactant analysis.
Caption: Principle of using a deuterated internal standard.
References
- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cetalkonium Chloride Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cetalkonium chloride is a quaternary ammonium (B1175870) compound with antiseptic and antimicrobial properties. It is utilized in various pharmaceutical and personal care products. Accurate and sensitive quantification of Cetalkonium chloride in different matrices is crucial for product development, quality control, and pharmacokinetic studies. This application note describes a robust and sensitive method for the quantitative analysis of Cetalkonium chloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Cetalkonium Chloride-d7. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2][3]
Chemical Properties
A summary of the chemical properties for Cetalkonium Chloride and its deuterated analog is provided in the table below.
| Property | Cetalkonium Chloride | This compound |
| Chemical Formula | C25H46NCl | C25H39D7NCl |
| Molecular Weight | 396.09 g/mol [4] | 403.14 g/mol [5] |
| CAS Number | 122-18-9[5] | 1998128-85-0[5] |
| Purity | >95% | >95%[5] |
| Storage Temperature | 2-8°C | 2-8°C |
Experimental Protocols
Standard and Sample Preparation
a. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Cetalkonium Chloride in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
b. Working Standard Solutions:
-
Serially dilute the Cetalkonium Chloride stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.
-
Prepare a working internal standard solution by diluting the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
c. Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cetalkonium Chloride | 360.4 | 91.1 | 35 |
| Cetalkonium Chloride | 360.4 | 268.3 | 25 |
| This compound | 367.4 | 98.1 | 35 |
| This compound | 367.4 | 275.3 | 25 |
Quantitative Data Summary
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for the quantitative analysis of Cetalkonium Chloride.
Caption: Proposed fragmentation pathway for Cetalkonium Chloride in MS/MS.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a reliable, sensitive, and specific approach for the quantification of Cetalkonium Chloride in biological matrices. The detailed protocol and established performance characteristics make this method suitable for a wide range of applications in pharmaceutical research and development.
References
Application Notes and Protocols: Cetalkonium Chloride-d7 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cetalkonium Chloride-d7 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated standard offers high accuracy and precision for determining the purity and concentration of various analytes.
Application: Quantitative NMR (qNMR) Internal Standard
This compound is the deuterium-labeled version of Cetalkonium Chloride.[1][2] Its primary application in NMR spectroscopy is to serve as an internal standard for quantitative analysis.[2] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. By adding a precisely weighed amount of a high-purity internal standard (this compound) to a sample containing an analyte of known structure, the concentration or purity of the analyte can be accurately determined.
Advantages of Using this compound as a qNMR Standard:
-
Signal Separation: The deuterium (B1214612) labeling of the benzyl (B1604629) and methyl groups on the nitrogen atom in this compound minimizes the presence of proton signals from the standard in the ¹H NMR spectrum. This is particularly advantageous when the analyte has signals in the aromatic or upfield methyl regions, as it prevents potential overlap and simplifies the spectrum.
-
Chemical Stability: As a quaternary ammonium (B1175870) salt, Cetalkonium Chloride is a chemically stable compound, which is a crucial characteristic for a reliable internal standard.
-
Solubility: It is soluble in common deuterated solvents used for NMR, such as deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Well-Defined Signals: The remaining proton signals from the long alkyl chain of this compound are typically in a region of the ¹H NMR spectrum that does not interfere with the signals of many common analytes.
Experimental Protocols
Protocol for Purity Determination of a Non-Deuterated Analyte using this compound as an Internal Standard
This protocol outlines the steps for determining the purity of an analyte, for instance, non-deuterated Cetalkonium Chloride, using this compound as the internal standard.
2.1.1 Materials and Equipment
-
Analyte: e.g., Cetalkonium Chloride (non-deuterated)
-
Internal Standard: this compound (with a certificate of analysis indicating its purity)
-
Deuterated Solvent: e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
High-Precision Analytical Balance (readable to at least 0.01 mg)
-
Vortex Mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-Quality 5 mm NMR Tubes
-
Volumetric Flasks and Pipettes
2.1.2 Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of the analyte (e.g., Cetalkonium Chloride) into a clean, dry vial. Record the exact weight.
-
Adding the Internal Standard: Accurately weigh an appropriate amount of this compound into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact weight.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 1 minute to ensure complete dissolution and a homogeneous solution.
-
Transfer to NMR Tube: Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.
2.1.3 NMR Data Acquisition
Acquire a ¹H NMR spectrum using quantitative parameters. It is crucial to ensure full relaxation of all relevant nuclei.
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard single-pulse (e.g., 'zg' on Bruker) | Simple and robust for quantification. |
| Pulse Angle | 30° - 90° | A 90° pulse gives the best signal-to-noise, but a smaller angle can be used with a shorter delay. |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of both analyte and standard | Crucial for ensuring accurate integration by allowing for full spin-lattice relaxation. |
| Acquisition Time (aq) | ≥ 3 seconds | To achieve good digital resolution. |
| Number of Scans (ns) | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error). |
| Temperature | 298 K (25 °C), with temperature regulation | To ensure stable and reproducible chemical shifts and minimize convection. |
2.1.4 Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of approximately 0.3 Hz.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For Cetalkonium Chloride, a good signal to integrate might be the terminal methyl group of the hexadecyl chain. For this compound, a signal from the hexadecyl chain would also be used.
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass (Cetalkonium Chloride: 396.09 g/mol [3][4][5][6][7], this compound: 403.14 g/mol [1][2][8][9])
-
m : Mass
-
Purity : Purity of the standard (from certificate of analysis)
-
analyte : Refers to the analyte (Cetalkonium Chloride)
-
std : Refers to the internal standard (this compound)
-
Data Presentation
Example Data for Purity Calculation of Cetalkonium Chloride
The following table presents hypothetical data from three replicate experiments to determine the purity of a batch of Cetalkonium Chloride using this compound as the internal standard.
| Replicate | Mass Analyte (mg) | Mass Standard (mg) | Integral Analyte | N Analyte | Integral Standard | N Standard | Purity Standard (%) | Calculated Purity (%) |
| 1 | 15.25 | 15.50 | 1.00 | 3 | 1.02 | 3 | 99.8 | 98.7 |
| 2 | 15.31 | 15.48 | 1.01 | 3 | 1.01 | 3 | 99.8 | 98.9 |
| 3 | 15.28 | 15.52 | 0.99 | 3 | 1.01 | 3 | 99.8 | 98.5 |
| Average | 15.28 | 15.50 | 1.00 | 1.01 | 98.7 | |||
| RSD | 0.20% | 0.07% | 1.00% | 0.49% | 0.20% |
-
Analyte Signal: Terminal -CH₃ of the hexadecyl chain (~0.88 ppm)
-
Standard Signal: Terminal -CH₃ of the hexadecyl chain (~0.88 ppm) - Note: In a real experiment, care must be taken to ensure baseline separation if signals are very close.
Visualizations
Workflow for Quantitative NMR (qNMR) using an Internal Standard
Caption: Workflow for qNMR analysis using an internal standard.
Disclaimer: The experimental data presented in the tables are for illustrative purposes only. Actual results may vary based on experimental conditions, instrumentation, and the purity of the materials used.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetalkonium chloride | Antibacterial | TargetMol [targetmol.com]
- 4. Cetalkonium Chloride | CAS Number 122-18-9 [klivon.com]
- 5. medkoo.com [medkoo.com]
- 6. Cetalkonium chloride Supplier | CAS 122-18-9 | AOBIOUS [aobious.com]
- 7. Cetalkonium Chloride | CAS 122-18-9 | LGC Standards [lgcstandards.com]
- 8. This compound | 1998128-85-0 [sigmaaldrich.com]
- 9. This compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Analysis of Cetalkonium Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Cetalkonium Chloride-d7 (CKC-d7) for quantitative analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS). Cetalkonium Chloride is a quaternary ammonium (B1175870) compound with a C16 alkyl chain, used as an antiseptic and cationic surfactant.[1] Its deuterated form, CKC-d7, is an ideal internal standard for LC-MS analysis, helping to correct for matrix effects and variations during sample processing.[2][3][4]
The following sections detail solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, which are commonly employed for the isolation and concentration of quaternary ammonium compounds from various matrices.[5][6][7][8][9] The protocols provided are based on established methods for the closely related benzalkonium chloride (BAC) and have been adapted for CKC-d7, taking into account its physicochemical properties, such as high lipophilicity.[1]
Quantitative Data Summary
The selection of a sample preparation method often depends on the sample matrix, the required limit of quantification, and the available equipment. Below is a summary of expected performance for the described methods, based on data from the analysis of similar quaternary ammonium compounds.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Matrix | Analyte | Reference |
| Recovery | 54 - 90% | Not specified | Serum and Tissues | Benzalkonium Chloride | [10][11] |
| Recovery | 86.0 - 94.6% | Not specified | Wastewater | Benzalkonium Chloride | [12] |
| Limit of Detection (LOD) | 20 ng (on column) | Not specified | Biological Samples | Benzalkonium Chloride | [10][11] |
| Limit of Quantification (LOQ) | 4.5 µg/L (C12-BAC), 5.6 µg/L (C14-BAC), 7.6 µg/L (C16-BAC) | Not specified | Wastewater | Benzalkonium Chloride | [12] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Serum)
This protocol is adapted from methods developed for the extraction of benzalkonium chloride from biological samples and is suitable for the analysis of this compound.[10][11] Weak cation exchange (WCX) or cyano (CN) bonded silica (B1680970) are effective sorbents for quaternary ammonium compounds.
Materials:
-
SPE Cartridges: Weak Cation Exchange (e.g., Strata-X-C, Oasis WCX) or Cyano (CN) phase, 100 mg/3 mL
-
This compound internal standard spiking solution
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add the appropriate amount of this compound internal standard solution.
-
Add 1 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 3 mL of a mixture of water and acetonitrile (95:5, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with two 1.5 mL aliquots of a solution of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase of the LC-MS system.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE) for Ophthalmic Solutions
This protocol is adapted from a method for the extraction of benzalkonium chloride from ophthalmic formulations.[13]
Materials:
-
This compound internal standard spiking solution
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
To 500 µL of the ophthalmic solution, add the appropriate amount of this compound internal standard solution.
-
-
Extraction:
-
Add 5 mL of a methanol-ethyl acetate mixture (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 20 minutes at 4°C to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (approximately 4 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen at 37°C.[13]
-
Reconstitute the residue in 500 µL of the initial mobile phase of the LC-MS system.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Visualizations
References
- 1. Cetalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rocker.com.tw [rocker.com.tw]
- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 8. scitechnol.com [scitechnol.com]
- 9. biotage.com [biotage.com]
- 10. Sensitive determination of benzalkonium chloride in blood and tissues using high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 13. Determination of benzalkonium chloride in viscous ophthalmic drops of azithromycin by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cetalkonium Chloride-d7 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetalkonium Chloride (CKC) is a quaternary ammonium (B1175870) compound widely used as a cationic surfactant, antiseptic, and excipient in pharmaceutical formulations. Understanding its metabolic fate is crucial for assessing its safety and efficacy. Isotope labeling is a powerful technique to trace the metabolic pathways of compounds in biological systems.[1][2] Cetalkonium Chloride-d7 is a deuterated analog of CKC, where seven hydrogen atoms on the benzyl (B1604629) group have been replaced with deuterium. This stable isotope-labeled compound serves as an excellent tracer for in vitro and in vivo metabolic studies.
The primary advantage of using deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration.[3][4] This can alter the pharmacokinetic profile of a drug, potentially leading to improved therapeutic outcomes.[3][5] In the context of a metabolic tracer, the high stability of the C-D bond ensures that the label is not lost during metabolic processes, allowing for accurate tracking of the molecule and its metabolites.
These application notes provide a comprehensive overview of the use of this compound as a tracer to elucidate the metabolic pathways of Cetalkonium Chloride. Detailed protocols for in vitro and in vivo studies, along with data analysis and visualization, are presented to guide researchers in their experimental design. While specific data for this compound is limited, the information presented is based on studies of structurally similar quaternary ammonium compounds, such as Benzalkonium Chlorides (BACs).[6][7][8]
Proposed Metabolic Pathway of Cetalkonium Chloride
Based on studies of similar quaternary ammonium compounds, the primary route of metabolism for Cetalkonium Chloride is expected to be oxidation of the long alkyl chain, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] The principal reactions are ω-hydroxylation (at the terminal methyl group) and (ω-1)-hydroxylation (at the penultimate carbon). These hydroxylated metabolites can be further oxidized to carboxylic acids. The deuterated benzyl group is not expected to be a site of metabolism, making this compound a stable tracer.[6][7]
Caption: Proposed Phase I metabolic pathway of this compound.
Data Presentation: In Vitro Metabolism of Benzalkonium Chlorides
The following tables summarize quantitative data from an in vitro study on the metabolism of Benzalkonium Chlorides (BACs) with varying alkyl chain lengths in human liver microsomes (HLM). This data can be used as a reference for designing and interpreting studies with the structurally similar Cetalkonium Chloride (C16).
Table 1: Apparent Half-Life of Benzalkonium Chlorides in Human Liver Microsomes [6][7]
| Compound (Alkyl Chain Length) | Apparent Half-Life (t½, min) |
| C10-BAC | 3.6 ± 0.2 |
| C12-BAC | 8.2 ± 0.5 |
| C14-BAC | 20.1 ± 1.5 |
| C16-BAC (analogous to CKC) | 35.5 ± 2.1 |
Table 2: Michaelis-Menten Kinetic Parameters for the Formation of C10-BAC Metabolites in Human Liver Microsomes [6][8]
| Metabolite | Vmax (pmol/min/mg) | Km (µM) |
| ω-Hydroxy-C10-BAC | 380 ± 20 | 0.69 ± 0.15 |
| (ω-1)-Hydroxy-C10-BAC | 126 ± 5 | 0.13 ± 0.04 |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and identify its primary metabolites in a controlled in vitro system.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vitro metabolism study of this compound.
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine HLM (final concentration, e.g., 0.5 mg/mL) and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to initiate the metabolic reaction.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a known concentration of an appropriate internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In Vivo Metabolic Tracing in a Rodent Model
This protocol outlines a basic in vivo study to track the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.
Materials:
-
This compound
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Vehicle for administration (e.g., saline with a solubilizing agent)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Sample processing reagents (e.g., acetonitrile, solid-phase extraction cartridges)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vivo metabolic tracing of this compound.
Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).
-
-
Sample Preparation:
-
Plasma: Precipitate proteins with cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.
-
Urine: Dilute with water, add internal standard, and perform solid-phase extraction (SPE) for cleanup.
-
Feces: Homogenize the feces, extract with an appropriate solvent, add internal standard, and perform SPE.
-
-
LC-MS/MS Analysis: Analyze the processed samples to quantify the concentrations of this compound and its potential metabolites.
Analytical Method: LC-MS/MS for Quantification
A sensitive and selective LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in complex biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Metabolite 1 (e.g., ω-Hydroxy-CKC-d7): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
The specific m/z values for the precursor and product ions will need to be determined by direct infusion of the analytical standards.
Data Analysis and Interpretation
-
In Vitro Data:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the half-life (t½) from the slope of the natural log of the percentage remaining versus time plot.
-
Identify potential metabolites by searching for expected mass shifts (e.g., +16 Da for hydroxylation).
-
If metabolite standards are available, generate calibration curves to quantify their formation and determine kinetic parameters (Vmax and Km).
-
-
In Vivo Data:
-
Generate concentration-time profiles for this compound in plasma.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Quantify the amounts of this compound and its metabolites excreted in urine and feces to determine the major routes of elimination.
-
Conclusion
This compound is a valuable tool for investigating the metabolism of Cetalkonium Chloride. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo studies. By using this compound as a tracer, scientists can gain critical insights into the ADME properties of this widely used compound, contributing to a more comprehensive understanding of its safety and pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Long-term exposure to benzalkonium chloride disinfectants results in change of microbial community structure and increased antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Cetalkonium Chloride-d7 in Pharmaceutical Formulation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetalkonium (B82469) chloride (CKC) is a quaternary ammonium (B1175870) compound utilized in pharmaceutical formulations, most notably in ophthalmic preparations, for its antimicrobial preservative properties and its role as a cationic surfactant in nanoemulsions to enhance drug bioavailability.[1][2] Accurate quantification of CKC in these formulations is critical for ensuring product quality, stability, and safety. The use of a stable isotope-labeled internal standard, such as Cetalkonium Chloride-d7 (CKC-d7), in conjunction with liquid chromatography-mass spectrometry (LC-MS), provides the highest level of accuracy and precision for quantitative analysis.[3] CKC-d7, being the deuterium-labeled analog of cetalkonium chloride, exhibits nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[4][5][6]
This document provides detailed application notes and protocols for the quantitative analysis of cetalkonium chloride in pharmaceutical formulations using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for precise quantification. It involves the addition of a known amount of an isotopically enriched standard (in this case, CKC-d7) to the sample.[3] The analyte (CKC) and the internal standard are chemically identical and thus co-elute during chromatographic separation and experience the same ionization efficiency in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, even in complex matrices where ion suppression or enhancement may occur.[6]
Experimental Protocols
Quantitative Analysis of Cetalkonium Chloride in Ophthalmic Solutions using LC-MS/MS
This protocol describes the determination of cetalkonium chloride in an ophthalmic solution using an isotope dilution LC-MS/MS method with this compound as the internal standard.
a. Materials and Reagents
-
Cetalkonium Chloride reference standard
-
This compound (CAS No. 1998128-85-0)[7]
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Ophthalmic solution sample containing Cetalkonium Chloride
b. Standard and Sample Preparation
-
Stock Solutions:
-
Prepare a stock solution of Cetalkonium Chloride (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Cetalkonium Chloride stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Spike each working standard with the this compound internal standard to a final concentration of 100 ng/mL.
-
-
Sample Preparation:
-
Accurately dilute the ophthalmic solution with a 50:50 mixture of acetonitrile and water to bring the expected Cetalkonium Chloride concentration into the range of the calibration curve.
-
Spike the diluted sample with the this compound internal standard to a final concentration of 100 ng/mL.
-
Vortex the solution for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
c. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient can be optimized, for example, starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
d. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Cetalkonium Chloride to this compound against the concentration of the working standards.
-
Determine the concentration of Cetalkonium Chloride in the prepared sample by interpolating its peak area ratio from the calibration curve.
-
Calculate the final concentration in the original ophthalmic solution by applying the dilution factor.
Data Presentation
Table 1: Mass Spectrometry Parameters for Cetalkonium Chloride and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Cetalkonium Chloride (C16) | 360.4 | 91.1 | 35 | 100 |
| This compound (C16-d7) | 367.4 | 98.1 | 35 | 100 |
Note: The precursor ion for Cetalkonium Chloride corresponds to the C16 homolog. The product ion at m/z 91.1 is characteristic of the tropylium (B1234903) ion formed from the benzyl (B1604629) group. For the d7-labeled standard, the corresponding product ion is shifted to m/z 98.1 due to the deuterium (B1214612) atoms on the benzyl ring.[5]
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B in 5 min, hold for 2 min |
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. This compound | LGC Standards [lgcstandards.com]
Application Note: Quantification of Cetalkonium Chloride in Environmental Samples using a d7-Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetalkonium (B82469) chloride (CKC), a quaternary ammonium (B1175870) compound (QAC) with a C16 alkyl chain, is widely used as an antiseptic, disinfectant, and cationic surfactant in pharmaceutical formulations, personal care products, and industrial applications.[1][2] Its widespread use leads to its continuous release into the environment through wastewater, raising concerns about its potential impact on aquatic and terrestrial ecosystems.[3] Accurate and sensitive quantification of CKC in environmental matrices is crucial for environmental risk assessment and monitoring the fate and transport of this emerging contaminant.
This application note details a robust and sensitive method for the quantification of cetalkonium chloride in various environmental samples, including water, soil, and sediment. The method utilizes a stable isotope-labeled internal standard, cetalkonium chloride-d7 (d7-CKC), to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Standards: Cetalkonium chloride (purity ≥95%) and this compound (isotopic purity ≥98%).
-
Solvents: Acetonitrile (B52724), methanol (B129727), and water (all LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), hydrochloric acid (analytical grade), and ammonium formate (B1220265) (analytical grade).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X).
-
Environmental Samples: Wastewater, river water, sandy soil, and clay soil.
Standard and Sample Preparation
2.2.1. Standard Solutions
Prepare stock solutions of CKC and d7-CKC (1 mg/mL) in methanol. Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curves and spiking. The calibration curve should cover the expected concentration range in the environmental samples.
2.2.2. Sample Collection and Preservation
-
Water Samples: Collect water samples in clean amber glass bottles. For wastewater, it is advisable to analyze the samples as soon as possible. If storage is necessary, store at 4°C and analyze within 48 hours.
-
Soil and Sediment Samples: Collect soil and sediment samples in clean glass jars. Store the samples at -20°C prior to analysis. Before extraction, lyophilize the samples and sieve to remove large debris.
2.2.3. Sample Extraction
-
Water Samples (SPE Protocol):
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.
-
Spike the filtered sample with the d7-CKC internal standard solution.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
-
Soil and Sediment Samples (Ultrasonic Extraction and SPE Cleanup):
-
Weigh 5 g of the lyophilized and sieved sample into a 50 mL centrifuge tube.
-
Spike the sample with the d7-CKC internal standard solution.
-
Add 10 mL of a mixture of acetonitrile and 0.1% hydrochloric acid (99:1, v/v).
-
Vortex the sample for 1 minute and then sonicate in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue with another 10 mL of the extraction solvent.
-
Combine the supernatants and dilute with deionized water to a final volume of 100 mL.
-
Proceed with the SPE cleanup as described for water samples (Section 2.2.3).
-
LC-MS/MS Analysis
2.3.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for the separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.3.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following MRM transitions are proposed for CKC and d7-CKC. These should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Cetalkonium Chloride (CKC) | 360.4 | 91.1 (Quantifier) | 268.3 (Qualifier) | To be optimized |
| This compound (d7-CKC) | 367.4 | 98.1 (Quantifier) | 268.3 (Qualifier) | To be optimized |
Note: The precursor ion for CKC corresponds to its molecular ion [M]+. The major fragment at m/z 91.1 corresponds to the tropylium (B1234903) ion (C7H7+), a characteristic fragment of benzyl-containing compounds. The fragment at m/z 268.3 likely results from the loss of the benzyl (B1604629) group. For d7-CKC, the precursor ion is shifted by +7 Da due to the deuterium (B1214612) labels on the benzyl group. The tropylium ion fragment is therefore also shifted to m/z 98.1. The other fragment, not containing the benzyl group, remains at m/z 268.3. Collision energies should be optimized for each transition to achieve maximum sensitivity.
Data Presentation and Results
The quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| CKC | 0.1 - 100 | >0.99 |
Table 2: Method Validation Parameters in Different Matrices
| Matrix | LOD (ng/L or µg/kg) | LOQ (ng/L or µg/kg) | Accuracy (%) (at three spiking levels) | Precision (RSD%) (at three spiking levels) |
| River Water | To be determined | To be determined | To be determined | To be determined |
| Wastewater | To be determined | To be determined | To be determined | To be determined |
| Sandy Soil | To be determined | To be determined | To be determined | To be determined |
| Clay Soil | To be determined | To be determined | To be determined | To be determined |
Note: The limits of detection (LOD) and quantification (LOQ) should be experimentally determined in each matrix. Accuracy is typically assessed through spike-recovery experiments at multiple concentration levels, with acceptable ranges often being 80-120%. Precision, expressed as the relative standard deviation (RSD), should ideally be below 15-20%.
Visualizations
Caption: Experimental workflow for the quantification of Cetalkonium Chloride.
Caption: Logical relationship of method validation parameters.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and accurate approach for the quantification of cetalkonium chloride in diverse environmental matrices. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data reliability. The detailed protocols for sample preparation and instrumental analysis, along with the proposed validation framework, offer a comprehensive guide for environmental laboratories and researchers monitoring the presence of this quaternary ammonium compound in the environment. This method can be a valuable tool for regulatory monitoring, environmental fate studies, and ecological risk assessments of cetalkonium chloride.
References
Application Notes and Protocols for Studying Cationic Surfactant Behavior Using Cetalkonium Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Characterization of Cetalkonium Chloride
The behavior of surfactants in solution is characterized by several key parameters, most notably the Critical Micelle Concentration (CMC), aggregation number, and the thermodynamics of micellization.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[3] Above the CMC, properties of the solution such as surface tension, conductivity, and light scattering intensity change significantly.[3]
Quantitative Data for Cetalkonium Chloride (CKC)
| Parameter | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | ~0.5 mM | Not specified | [4] |
Aggregation Number
The aggregation number is the average number of surfactant monomers that constitute a single micelle.[5] This parameter provides insight into the size and shape of the micelles.
Note: A specific aggregation number for Cetalkonium Chloride was not found in the reviewed literature. The following data for a similar cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), is provided for context.
Quantitative Data for Cetyltrimethylammonium Bromide (CTAB)
| Surfactant | Aggregation Number | Method | Reference |
| CTAB | ~90-130 | Fluorescence Quenching | [6][7] |
Thermodynamics of Micellization
The formation of micelles is a spontaneous process driven by thermodynamic factors. The key thermodynamic parameters are the Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic) of micellization.[8]
Note: Specific thermodynamic data for Cetalkonium Chloride micellization was not found. The following provides a general overview of the thermodynamic contributions.
| Thermodynamic Parameter | General Contribution for Cationic Surfactants |
| ΔG_mic | Negative, indicating a spontaneous process. |
| ΔH_mic | Can be positive or negative depending on the temperature and surfactant structure. For many ionic surfactants, it is slightly positive at room temperature. |
| ΔS_mic | Positive and is the primary driving force for micellization, arising from the hydrophobic effect and the release of ordered water molecules from the surfactant tails. |
Experimental Protocols
Protocol for Determining Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3]
Materials:
-
Cetalkonium Chloride-d7
-
High-purity deionized water
-
Precision balance
-
Volumetric flasks and pipettes
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, ensuring temperature equilibrium.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Experimental Workflow for CMC Determination by Surface Tensiometry
Protocol for Micelle Size Characterization by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic diameter.[9]
Materials:
-
This compound solution (at a concentration above the CMC)
-
High-purity deionized water (filtered through a 0.22 µm filter)
-
DLS instrument with a temperature-controlled cuvette holder
-
Disposable or clean glass cuvettes
Procedure:
-
Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 5 mM) using filtered, deionized water.
-
Filter the surfactant solution through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the instrument parameters (e.g., scattering angle, laser wavelength, run duration).
-
Perform the DLS measurement to obtain the correlation function.
-
The instrument software will analyze the correlation function to calculate the hydrodynamic diameter and size distribution of the micelles.
Experimental Workflow for Micelle Characterization by DLS
Protocol for Determining Aggregation Number by Steady-State Fluorescence Quenching
This method utilizes a fluorescent probe (e.g., pyrene) and a quencher that preferentially partition into the micellar phase. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which allows for the calculation of the aggregation number.[7]
Materials:
-
This compound
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., a hydrophobic quencher like cetylpyridinium (B1207926) chloride)
-
High-purity deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent.
-
Prepare a series of this compound solutions at a concentration above the CMC.
-
Add a small, constant amount of the probe to each surfactant solution and allow it to solubilize within the micelles.
-
Prepare a stock solution of the quencher.
-
Titrate the surfactant-probe solutions with increasing concentrations of the quencher.
-
Measure the fluorescence intensity of the probe after each addition of the quencher.
-
The aggregation number can be calculated from the quenching data using the Turro-Yekta equation, which relates the change in fluorescence intensity to the quencher concentration and the micelle concentration.[7]
Interactions with Biological Systems
Cationic surfactants like Cetalkonium Chloride are known to interact with various biological components, which is crucial for their applications in drug delivery and as antimicrobial agents.
Interaction with Cell Membranes and Signaling Pathways
Cetalkonium Chloride, due to its positive charge and amphiphilic nature, interacts with the negatively charged cell membranes of bacteria and mammalian cells. This interaction can lead to membrane disruption, increased permeability, and ultimately cell death.[10] In human corneal epithelial cells, Cetalkonium Chloride has been shown to induce toxicity through the generation of reactive oxygen species (ROS), mitochondrial alterations, and the inhibition of cell survival pathways.[11]
Signaling Pathway Affected by Cetalkonium Chloride in Human Corneal Epithelial Cells
Interaction with Proteins
Cationic surfactants can bind to proteins, primarily through electrostatic and hydrophobic interactions. This binding can alter the protein's conformation and function. For instance, benzalkonium chloride, a close analog of CKC, has been shown to interact with Human Serum Albumin (HSA), a major transport protein in the blood.[12]
Interaction with Polymers
Cetalkonium Chloride can interact with anionic polymers, such as hyaluronic acid. This interaction is primarily electrostatic and can lead to the formation of polymer-surfactant complexes. Such interactions are relevant in the formulation of drug delivery systems, where the polymer can modulate the release of the surfactant and any associated drug.[13][14]
Logical Relationship of CKC Interactions
Applications in Drug Development
The unique properties of Cetalkonium Chloride make it a valuable component in drug delivery systems, particularly in ophthalmic formulations. Its cationic nature promotes bioadhesion to the negatively charged ocular surface, increasing the residence time and bioavailability of the co-administered drug.[15] The use of CKC-d7 allows for precise quantification of the surfactant's distribution and pharmacokinetics in these formulations.
Conclusion
This compound is a powerful tool for researchers studying the behavior of cationic surfactants. By employing the protocols outlined in these application notes, scientists can gain a deeper understanding of the physicochemical properties of this surfactant and its interactions with biological systems. This knowledge is critical for the rational design of effective drug delivery systems and other formulations.
References
- 1. In Vitro Toxicity of Cetalkonium Chloride on Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation number - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 9. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In Vitro Toxicity of Cetalkonium Chloride on Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pulsus.com [pulsus.com]
- 13. Surface chemistry study of the interactions of hyaluronic acid and benzalkonium chloride with meibomian and corneal cell lipids - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. drugs.com [drugs.com]
- 15. Determination of the aggregation number and charge of ionic surfactant micelles from the stepwise thinning of foam films - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cetalkonium Chloride-d7 by Pyrolysis Gas Chromatography-Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Cetalkonium Chloride using its deuterated analog, Cetalkonium Chloride-d7, as an internal standard. The method utilizes pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) to overcome the non-volatile nature of quaternary ammonium (B1175870) compounds. In the hot GC inlet, Cetalkonium Chloride and its internal standard undergo a reproducible thermal degradation (pyrolysis) to form their respective volatile tertiary amines and benzyl (B1604629) chloride derivatives. These degradation products are then separated on a gas chromatographic column and detected by a mass spectrometer. This method is suitable for the quality control of pharmaceutical formulations and for use in drug development research.
Introduction
Cetalkonium Chloride (N-hexadecyl-N,N-dimethylbenzylammonium chloride) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties. It is widely used as an antiseptic and preservative in pharmaceutical products, particularly in ophthalmic solutions and personal care products. Accurate quantification of Cetalkonium Chloride is crucial for ensuring product efficacy and safety.
Direct analysis of QACs by gas chromatography is not feasible due to their salt-like nature and lack of volatility. However, Py-GC-MS provides a reliable alternative.[1][2] This technique involves the controlled thermal decomposition of the analyte in the heated GC injector port, followed by the chromatographic separation and mass spectrometric detection of the resulting volatile products.[3] For Cetalkonium Chloride, the primary pyrolysis products are N,N-dimethyl-N-hexadecylamine and benzyl chloride.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. It effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy.
Experimental Protocols
Materials and Reagents
-
Cetalkonium Chloride reference standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is suitable for cleaning up aqueous pharmaceutical formulations such as eye drops.
-
Sample Pre-treatment: To 1 mL of the aqueous sample, add 100 µL of the this compound internal standard solution (10 µg/mL in methanol). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic excipients.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.
Instrumentation: GC-MS Parameters
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and are based on methods for similar compounds.[3][4]
| GC Parameter | Value |
| Column | ZB-WAX plus (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C (for pyrolysis) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.6 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Parameter | Value |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The quantification is based on the monitoring of specific ions of the pyrolysis products.
| Analyte (Pyrolysis Product) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl Chloride | 91 | 126 | 65 |
| N,N-dimethyl-N-hexadecylamine | 58 | 269 | 71 |
| Benzyl Chloride-d7 (from IS) | 98 | 133 | 72 |
| N,N-dimethyl-N-hexadecylamine-d7 (from IS) | 65 | 276 | 78 |
(Note: The exact m/z values for the deuterated internal standard may vary depending on the specific labeling pattern. The values provided are predictive.)
Data Presentation
The method was validated for linearity, precision, and accuracy based on representative data for benzalkonium chloride analysis.[3][4]
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% (for intraday and interday) |
| Accuracy (Recovery) | 98.5% - 101.5% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Pyrolysis pathway of Cetalkonium Chloride and its d7-internal standard.
Conclusion
The described Py-GC-MS method provides a selective, sensitive, and reliable approach for the quantification of Cetalkonium Chloride in various sample matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for routine quality control in the pharmaceutical industry and for applications in drug development. The sample preparation protocol can be adapted for different matrices with appropriate validation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cetalkonium Chloride-d7 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for troubleshooting issues related to the analysis of Cetalkonium Chloride-d7 (CKC-d7) by mass spectrometry (MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor signal intensity and other related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound in ESI-MS?
Poor signal intensity for quaternary ammonium (B1175870) compounds like this compound in Electrospray Ionization Mass Spectrometry (ESI-MS) is often attributed to a few key factors:
-
Matrix Effects: This is a primary cause where co-eluting compounds from the sample matrix suppress the ionization of CKC-d7.[1][2][3] Matrix components can compete for ionization, leading to a significant drop in the analyte signal.[3][4]
-
Suboptimal MS Source Parameters: The settings of the ESI source, such as desolvation temperature, gas flow, and capillary voltage, are critical for efficient ionization.[5] Inappropriate parameters can lead to poor desolvation or analyte degradation.
-
Inefficient Sample Preparation: The presence of interfering substances from the sample matrix can lead to ion suppression.[6] Inadequate sample cleanup fails to remove these interferences.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence the ionization efficiency of CKC-d7.[5]
-
Analyte Concentration: The concentration of CKC-d7 in the sample may be below the limit of detection of the instrument under the current experimental conditions.[6]
Q2: How can I determine if matrix effects are causing the poor signal intensity?
Two common methods to assess matrix effects are:
-
Post-Extraction Spike: In this method, a known amount of CKC-d7 is added to a blank matrix extract. The signal response is then compared to that of the same amount of CKC-d7 in a pure solvent. A lower signal in the matrix extract indicates ion suppression.[1]
-
Post-Column Infusion: A solution of CKC-d7 is continuously infused into the MS source while a blank matrix extract is injected into the LC system. A dip in the baseline signal of CKC-d7 as the matrix components elute indicates the regions of ion suppression.[1]
Q3: What type of LC column is recommended for the analysis of this compound?
For the chromatographic separation of quaternary ammonium compounds like Cetalkonium Chloride, reversed-phase columns such as C8 or C18 are commonly used.[7][8] In some cases, mixed-mode liquid chromatography columns can also be employed to improve separation from interfering matrix components.[7][8]
Q4: Is an internal standard necessary for the quantitative analysis of this compound?
Yes, using a stable isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[2] An ideal internal standard for this compound would be a different isotopically labeled version of Cetalkonium Chloride (e.g., with a different number of deuterium (B1214612) atoms) or a structurally similar quaternary ammonium compound.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor CKC-d7 Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve poor signal intensity issues.
Caption: A logical workflow for troubleshooting poor MS signal.
Guide 2: Addressing Matrix Effects
Matrix effects are a significant challenge in LC-MS analysis. The following diagram illustrates the factors contributing to matrix effects and mitigation strategies.
Caption: Factors causing and mitigating matrix effects.
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol is designed to optimize MS source parameters for this compound without chromatographic separation.
-
Prepare a standard solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the infusion: Infuse the standard solution directly into the MS source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters: While monitoring the signal intensity of the CKC-d7 precursor ion, systematically adjust the following parameters to maximize the signal:
-
Capillary Voltage
-
Desolvation Gas Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Source Temperature
-
-
Optimize fragmentation parameters: If using MS/MS, optimize the collision energy to obtain the desired product ions with the highest intensity.
-
Record the optimal parameters for use in the LC-MS/MS method.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for sample cleanup using weak cation-exchange SPE cartridges, which is effective for quaternary ammonium compounds.[7][8]
-
Condition the SPE cartridge: Condition a weak cation-exchange SPE cartridge with methanol (B129727) followed by deionized water.
-
Equilibrate the cartridge: Equilibrate the cartridge with a buffer at a pH that ensures CKC-d7 is positively charged.
-
Load the sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove neutral and weakly retained interferences.
-
Elute the analyte: Elute the bound CKC-d7 using a solvent mixture containing a counter-ion or a change in pH to disrupt the ionic interaction (e.g., methanol with a small percentage of a volatile acid or base).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables provide a summary of typical MS parameters and expected performance metrics for the analysis of quaternary ammonium compounds, which can be used as a starting point for method development for this compound.
Table 1: Example Mass Spectrometry Parameters for a Quaternary Ammonium Compound
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temp. | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Source Temperature | 120 - 150 °C |
| Precursor Ion (m/z) | [M]+ of CKC-d7 |
| Product Ion (m/z) | To be determined empirically |
| Collision Energy | 20 - 40 eV |
Table 2: Typical Performance Characteristics for QAC Analysis
| Metric | Expected Range | Reference |
| Method Limits of Detection (MLODs) | 0.002–0.42 ng/mL | [7][8] |
| Method Limits of Quantification (MLOQs) | 0.006–1.40 ng/mL | [7][8] |
| Analyte Recoveries | 61–129% | [7][8] |
| Matrix Effects | -27% to 15.4% | [7][8] |
| Intra-day Variation | 0.22–17.4% | [7] |
| Inter-day Variation | 0.35–17.3% | [7] |
Disclaimer: The values presented in the tables are examples and may require optimization for your specific instrument and application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
- 7. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cetalkonium Chloride-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression during the analysis of Cetalkonium Chloride-d7 (CKC-d7) and its non-labeled counterpart.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Cetalkonium Chloride (CKC) and its deuterated internal standard, CKC-d7.
Problem: Low signal intensity or poor sensitivity for CKC and/or CKC-d7.
This is a primary indicator of ion suppression, where components in the sample matrix interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.
Initial Assessment:
-
Confirm Instrument Performance: Analyze a neat solution of CKC and CKC-d7 to ensure the LC-MS/MS system is performing optimally.
-
Evaluate Matrix Effects: A common method to assess ion suppression is the post-extraction addition technique.[1] Compare the signal response of a pure standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the full sample preparation procedure. A significant decrease in signal intensity in the matrix extract indicates the presence of ion suppression.[1]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Biological matrices like plasma contain numerous endogenous components (e.g., phospholipids (B1166683), salts, proteins) that can cause significant ion suppression.[2] Protein precipitation, while simple, may not be sufficient to remove all interfering compounds. SPE, particularly with a weak cation-exchange mechanism, is highly effective at isolating quaternary ammonium (B1175870) compounds like CKC from complex matrices.[3] |
| Co-elution with Matrix Components | Optimize chromatographic separation to resolve CKC and CKC-d7 from interfering matrix components. | If interfering compounds elute at the same time as the analyte, they will compete for ionization.[4] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase chromatography, as it can provide better retention and separation for polar compounds like CKC.[3] |
| Inappropriate Mobile Phase Additives | Use MS-friendly mobile phase additives like formic acid or ammonium formate (B1220265). | Strong ion-pairing agents such as trifluoroacetic acid (TFA) can severely suppress the signal of positively charged analytes like CKC.[5] Formic acid (0.1%) or ammonium formate (10-20 mM) are generally recommended for good chromatographic performance without causing significant ion suppression. |
| Suboptimal MS Source Parameters | Optimize ion source parameters, including gas flows, temperature, and capillary voltage. | The efficiency of ionization is highly dependent on the conditions within the ion source. These parameters should be tuned specifically for CKC and CKC-d7 to maximize their signal.[4][6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[7][8][9] Because it is chemically almost identical to the analyte (Cetalkonium Chloride), it co-elutes and experiences the same degree of ion suppression or enhancement.[10] This allows for accurate correction of any signal variability, leading to more precise and reliable quantification.[7][10]
Q2: What are the main causes of ion suppression for quaternary ammonium compounds like CKC?
Ion suppression for quaternary ammonium compounds in electrospray ionization (ESI) mass spectrometry is primarily caused by:
-
Co-eluting matrix components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, and proteins) that elute from the LC column at the same time as the analyte can compete for ionization, reducing the analyte's signal.[4]
-
High concentrations of non-volatile components: These can alter the droplet formation and evaporation process in the ESI source, hindering the release of gas-phase analyte ions.
-
Mobile phase additives: Strong ion-pairing agents like TFA can form neutral complexes with the positively charged CKC, preventing its detection.[5]
Q3: Which sample preparation technique is most effective for minimizing ion suppression for CKC?
Solid-Phase Extraction (SPE) with a weak cation-exchange sorbent is generally the most effective method for removing interfering matrix components and minimizing ion suppression for quaternary ammonium compounds like CKC.[3] While protein precipitation is simpler, it is often less effective at removing phospholipids and other small molecules that can cause significant ion suppression.[2] Liquid-liquid extraction (LLE) can also be effective but may require more method development to optimize solvent selection and extraction conditions.
Q4: Can I use reversed-phase chromatography for CKC analysis, or is HILIC necessary?
While reversed-phase chromatography can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation of polar, permanently charged compounds like CKC from the non-polar components of the matrix that are major sources of ion suppression.[3] If using reversed-phase, a column with a novel bonding chemistry designed to reduce silanol (B1196071) interactions can improve peak shape.[11]
Q5: What are some key LC-MS/MS parameters to optimize for CKC analysis?
For sensitive detection of CKC, it is crucial to optimize the following MS parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is appropriate for the permanently charged quaternary amine of CKC.
-
Source Parameters: Optimize the ion source temperature, nebulizer gas, and drying gas flow rates to ensure efficient desolvation.[6]
-
IonSpray Voltage: This should be optimized to achieve a stable and robust spray.[6]
-
Compound-Specific Parameters: Optimize the declustering potential (DP) and collision energy (CE) for the specific precursor-to-product ion transitions of both CKC and CKC-d7 to achieve maximum sensitivity in Multiple Reaction Monitoring (MRM) mode.[3]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Quaternary Ammonium Compounds
| Sample Preparation Method | Typical Matrix Effect (% Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 30 - 80% | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other small molecules, leading to significant ion suppression.[2][12] |
| Liquid-Liquid Extraction (LLE) | 10 - 40% | Can provide cleaner extracts than PPT and is relatively inexpensive.[13] | Can be labor-intensive, may form emulsions, and requires optimization of extraction solvents. |
| Solid-Phase Extraction (SPE) | < 15% | Highly effective at removing interfering matrix components, leading to minimal ion suppression.[3] Can be automated for high-throughput analysis. | More expensive and requires more method development than PPT. |
Note: The values for matrix effect are representative and can vary depending on the specific analyte, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cetalkonium Chloride from Human Plasma
This protocol is a general guideline for the extraction of CKC from human plasma using a weak cation-exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 400 µL of 0.05 M ammonium acetate (B1210297) buffer (pH 7) and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation-exchange SPE cartridge (e.g., 25 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.05 M ammonium acetate buffer (pH 7).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.05 M ammonium acetate buffer (pH 7).
-
Wash the cartridge with 1 mL of methanol/0.05 M ammonium acetate buffer (20:80, v/v).
-
-
Elution:
-
Elute the analyte and internal standard with 2 x 250 µL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: HILIC-MS/MS Analysis of Cetalkonium Chloride
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of CKC.
-
LC Conditions:
-
Column: A HILIC column suitable for the separation of polar compounds (e.g., a zwitterionic or amide-based stationary phase).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
MS/MS Conditions:
-
Ionization: ESI positive mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 20 psi.
-
Collision Gas: 9 psi.
-
Ion Source Gas 1: 70 psi.
-
Ion Source Gas 2: 60 psi.
-
MRM Transitions: To be determined by infusing standard solutions of CKC and CKC-d7 and optimizing the precursor and product ions, as well as the declustering potential and collision energy for each.
-
Visualizations
Figure 1: An overview of the experimental workflow for the analysis of Cetalkonium Chloride, highlighting different sample preparation options.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. lcms.cz [lcms.cz]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Addressing variability in quantitative results using Cetalkonium Chloride-d7
Welcome to the technical support center for Cetalkonium Chloride-d7 (Cetalkonium-d7). This resource is designed for researchers, scientists, and drug development professionals to address variability in quantitative results and provide guidance on the effective use of this internal standard in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled version of Cetalkonium Chloride. It is primarily used as a stable isotope-labeled (SIL) internal standard (IS) in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] The use of a SIL IS is considered the gold standard in quantitative bioanalysis as it helps to compensate for variability during sample processing and analysis.[3]
Q2: Why am I seeing high variability in my internal standard signal?
A2: Variability in the internal standard signal can arise from several sources. These can be broadly categorized as issues related to sample preparation, instrument performance, and the internal standard itself.[3][4] Common causes include inconsistent sample extraction, injection volume variations, instrument drift, and matrix effects.[3][4] It is crucial to monitor the IS response to ensure the integrity of your results.
Q3: How can matrix effects impact my results when using this compound?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, can be a significant source of variability.[3] Even though a SIL internal standard like Cetalkonium-d7 is designed to co-elute with the analyte and experience similar matrix effects, significant or differential matrix effects can still lead to inaccurate quantification.[3] This is particularly true if the matrix composition of your study samples differs significantly from your calibration standards.
Q4: What are the best practices for preparing my this compound internal standard working solution?
A4: To ensure consistency, it is critical to prepare the IS working solution with high accuracy. Use calibrated pipettes and high-purity solvents. The concentration of the IS should be carefully chosen to provide a strong and reproducible signal without saturating the detector. It is also important to ensure the IS is thoroughly mixed with the sample matrix.[3]
Q5: How should I store this compound?
A5: this compound should be stored under the conditions recommended by the supplier, which is typically at 2-8°C for the solid form. For solutions, it is often recommended to store them at -20°C or -80°C to ensure stability.[5] Always refer to the Certificate of Analysis for specific storage instructions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues that lead to variability in quantitative results when using this compound.
Issue 1: Inconsistent or Drifting Internal Standard Response
If you observe a drifting or inconsistent signal for this compound across your analytical run, consider the following potential causes and solutions.
Troubleshooting Steps:
Caption: Troubleshooting logic for inconsistent internal standard response.
Data Presentation: Impact of Matrix Effects
The following table illustrates a hypothetical scenario where matrix effects in patient samples, not present in the neat calibration standards, cause a suppression of the internal standard signal, leading to inaccurate quantification.
| Sample Type | Analyte Area | IS (Cetalkonium-d7) Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Actual Concentration (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 5,000 | 1,000,000 | 0.005 | 1.0 | 1.0 | 100 |
| Calibration Std 5 | 250,000 | 1,000,000 | 0.250 | 50.0 | 50.0 | 100 |
| Patient Sample A | 45,000 | 750,000 | 0.060 | 12.0 | 10.0 | 120 |
| Patient Sample B | 55,000 | 680,000 | 0.081 | 16.2 | 10.0 | 162 |
In this example, the suppressed IS area in patient samples leads to an artificially high Analyte/IS ratio and an overestimation of the analyte concentration.
Issue 2: Poor Analyte/Internal Standard Peak Shape
Poor chromatography can lead to inaccurate integration and thus, variable results.
Troubleshooting Steps:
-
Check for Column Overloading: Inject a lower concentration of your sample and internal standard.
-
Evaluate Mobile Phase Compatibility: Ensure that the solvent used for your sample and internal standard is compatible with the initial mobile phase conditions.
-
Inspect for Column Contamination: A buildup of matrix components can degrade column performance. Implement a column wash step or replace the column if necessary.
Experimental Protocols
A generalized experimental workflow for a bioanalytical assay using this compound is provided below.
Caption: General workflow for sample preparation using an internal standard.
Detailed Methodology: Sample Preparation
-
Sample Aliquoting: Accurately pipette a defined volume of your sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each sample, standard, and quality control.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) (typically 3-4 times the sample volume).
-
Vortex and Centrifuge: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC Column: A C18 reversed-phase column is often suitable for this class of compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
By following these guidelines and systematically troubleshooting any issues that arise, you can improve the accuracy and precision of your quantitative results when using this compound as an internal standard.
References
Validation & Comparative
Validation of an Analytical Method Using Cetalkonium Chloride-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Cetalkonium Chloride, utilizing its deuterated stable isotope, Cetalkonium Chloride-d7, as an internal standard. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry analysis, offering significant advantages in accuracy and precision over other methods.[1][2][3][4] This document presents a comparative analysis of this approach against alternative methods and provides supporting experimental data and detailed protocols for key validation experiments.
The Gold Standard: Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS).[2] In this technique, a known quantity of the deuterated internal standard is added to the sample at the beginning of the workflow. Because this compound is chemically identical to the analyte of interest (Cetalkonium Chloride) but has a different mass, it can be distinguished by a mass spectrometer.[2] This allows it to act as a perfect mimic, compensating for variations in sample preparation, matrix effects, and instrument response, which are common sources of error in bioanalysis.[1][2][5]
Comparative Analysis of Internal Standard Strategies
The choice of an internal standard is a critical factor that significantly influences the performance of a bioanalytical method. Here, we compare the use of a stable isotope-labeled internal standard like this compound with a structural analog internal standard and external calibration.
| Parameter | Stable Isotope-Labeled IS (this compound) | Structural Analog IS (e.g., a different quaternary ammonium (B1175870) compound) | External Calibration (No Internal Standard) |
| Principle | Co-elutes with and has identical chemical and physical properties to the analyte, differing only in mass.[1][2] | A different molecule with similar chemical and physical properties to the analyte. | Relies solely on the response of the analyte in the calibration standards.[4] |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High (<10% RSD)[4] | Moderate (10-20% RSD) | Low (>20% RSD) |
| Compensation for Matrix Effects | Excellent | Partial | None |
| Compensation for Extraction Variability | Excellent | Partial | None |
| Regulatory Acceptance | Widely accepted by regulatory bodies like the FDA and EMA.[3] | May require more extensive validation to demonstrate suitability. | Generally not accepted for complex biological matrices without extensive justification. |
Experimental Data: Method Validation Summary
The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of Cetalkonium Chloride in human plasma using this compound as an internal standard.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Cetalkonium Chloride | 1 - 1000 | > 0.995 | y = 1.05x + 0.02 |
Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |
| 3 (LQC) | 2.95 | 98.3 | 4.5 |
| 50 (MQC) | 51.2 | 102.4 | 3.2 |
| 800 (HQC) | 792.0 | 99.0 | 2.8 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantitation (LLOQ) | 1.0 |
Experimental Protocols
A detailed methodology for the validation of an analytical method for Cetalkonium Chloride using this compound is provided below.
Preparation of Stock and Working Solutions
-
Cetalkonium Chloride Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cetalkonium Chloride reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Cetalkonium Chloride stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both Cetalkonium Chloride and this compound by infusing the individual standard solutions.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for the quantification of Cetalkonium Chloride.
Caption: Principle of stable isotope dilution for analytical consistency.
References
The Gold Standard for Bioanalysis: A Comparative Guide to Cetalkonium Chloride-d7 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Cetalkonium Chloride-d7, a deuterated internal standard, with other alternatives, supported by experimental data to underscore its superior performance in modern analytical workflows.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting variability throughout the analytical process, from sample preparation to instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. While various compounds can serve as internal standards, stable isotope-labeled internal standards (SIL-IS), such as the deuterated this compound, are widely regarded as the gold standard. This is due to their chemical and physical similarity to the analyte, which allows for superior compensation for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a deuterated internal standard like this compound over other alternatives, such as structural analogs, is most evident when examining key analytical performance parameters. Stable isotope-labeled internal standards co-elute with the analyte, meaning they experience the same matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. Structural analogs, having different chemical structures, may elute at different times and be affected differently by the sample matrix, leading to less accurate quantification.
A study by L. et al. (2023) provides robust data on the performance of this compound (C16-BAC-d7) for the analysis of Cetalkonium Chloride (C16-BAC) in human serum and urine using a validated LC-MS/MS method. The data from this study, summarized in the table below, highlights the excellent performance of the deuterated internal standard.
| Performance Parameter | This compound (in Human Serum) | This compound (in Human Urine) | Typical Performance of a Structural Analog Internal Standard* |
| Recovery | 92% - 105% | 88% - 102% | 70% - 120% (often with higher variability) |
| Intra-day Precision (RSD) | 2.1% - 8.5% | 1.8% - 7.9% | < 15% |
| Inter-day Precision (RSD) | 3.5% - 9.2% | 2.9% - 8.8% | < 15% |
| Matrix Effect | -15% to +10% | -20% to +12% | Can be significant and variable, often > ±25% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the performance comparison of this compound.
LC-MS/MS Method for Cetalkonium Chloride Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the determination of Cetalkonium Chloride (C16-BAC) and its deuterated internal standard, this compound (C16-BAC-d7), in human serum and urine.
-
Sample Preparation: Human serum and urine samples were prepared using solid-phase extraction (SPE) with weak cation-exchange cartridges. The samples were first fortified with the internal standard solution (this compound).
-
Chromatographic Separation: Chromatographic separation was achieved on a reversed-phase C18 column. The mobile phase consisted of a gradient of an aqueous solution with a volatile buffer and an organic solvent.
-
Mass Spectrometric Detection: The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) was used for quantification, with specific precursor-to-product ion transitions for both the analyte and the internal standard.
Validation of Analytical Performance
The analytical method was validated according to established guidelines, evaluating the following parameters:
-
Recovery: The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentration levels.
-
Precision: Intra-day precision was evaluated by analyzing replicate quality control (QC) samples at three concentration levels on the same day. Inter-day precision was determined by analyzing the QC samples on three different days. The precision was expressed as the relative standard deviation (RSD).
-
Matrix Effect: The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a neat solution at the same concentration. This was performed using matrix from at least six different sources.
Mandatory Visualizations
To better illustrate the workflows and logical relationships described, the following diagrams are provided.
A Comparative Guide to the Cross-Validation of Analytical Techniques for Cetalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of Cetalkonium Chloride (CKC), a quaternary ammonium (B1175870) compound widely used as a cationic surfactant and antimicrobial agent. While its deuterated form, Cetalkonium Chloride-d7, serves as an invaluable internal standard in chromatographic methods, ensuring the accuracy of the non-labeled compound's quantification is paramount. This document outlines the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application, be it for quality control, formulation analysis, or residue testing.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of various analytical techniques for the determination of benzalkonium chlorides, including the C16 homolog, Cetalkonium Chloride. It is important to note that the performance characteristics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| LC-MS/MS | 0.005 - 150 µg/kg[1] | <1.9 µg/kg[1] | 5 - 35 µg/kg[1] | 61 - 129%[2] | 0.35 - 17.3% (inter-day)[2] |
| HPLC-UV | 80 - 120 µg/mL[3] | 1 µg/mL[4] | 48.51 ppm (µg/mL)[5] | 98.4 - 101.7%[3] | <2%[3] |
| Spectrophotometry | 0.5 - 10 mg/L[6] | 0.53 mg/L[6] | 1.77 mg/L[6] | 93 - 97%[6] | <2.7%[6] |
| CE-MS/MS | r² > 0.98[7][8] | ~0.5 mg/L[7][8] | Not explicitly stated | Not explicitly stated | <8%[7][8] |
| Potentiometric Titration | Typically for higher concentrations | Not typically determined | Not typically determined | High (with proper standardization) | High (<1%) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample types and laboratory conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for trace-level quantification of Cetalkonium Chloride in complex matrices.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used[1].
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, both containing an additive like formic acid to improve peak shape and ionization efficiency[1][9].
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity[10].
-
-
Internal Standard: this compound is used to correct for matrix effects and variations in instrument response.
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is often employed for solid samples, followed by filtration of the extract before injection[9].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely available technique suitable for the quantification of Cetalkonium Chloride in pharmaceutical formulations and other relatively clean samples.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Chromatographic Separation:
-
Column: A C18 or a cyano (CN) column is often used[3].
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)[3][11]. The pH of the mobile phase is a critical parameter for achieving good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times[3].
-
-
Detection: UV detection is typically performed at a wavelength where the benzalkonium chloride molecule absorbs, such as 210 nm, 214 nm, or 262 nm[11][12].
-
Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of Cetalkonium Chloride standards.
Potentiometric Titration
A classic and accurate method for determining the concentration of cationic surfactants like Cetalkonium Chloride, particularly in bulk materials and concentrated solutions.
-
Principle: A precipitation titration where the cationic Cetalkonium Chloride is titrated with a standard solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS)[13]. The endpoint is detected by a surfactant-sensitive electrode.
-
Instrumentation: An automatic titrator with a potentiometric surfactant-sensitive electrode.
-
Reagents:
-
Procedure:
-
An accurately weighed amount of the sample containing Cetalkonium Chloride is dissolved in distilled water.
-
The pH of the solution is adjusted.
-
The solution is titrated with the standardized SDS solution.
-
The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant).
-
-
Calculation: The concentration of Cetalkonium Chloride is calculated based on the stoichiometry of the reaction and the volume of SDS solution consumed.
Spectrophotometry
A simple and cost-effective colorimetric method for the quantification of quaternary ammonium compounds.
-
Principle: This method is based on the formation of a colored ion-pair between the cationic Cetalkonium Chloride and an anionic dye, such as bromophenol blue or eosin-Y[6][15]. The intensity of the color, which is proportional to the concentration of Cetalkonium Chloride, is measured using a spectrophotometer.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
Dye Solution: A solution of an appropriate anionic dye (e.g., bromophenol blue)[15].
-
Buffer Solution: To maintain a constant pH for reproducible color development.
-
-
Procedure:
-
Aliquots of the sample solution are mixed with the dye and buffer solutions.
-
After a specific time for color development, the absorbance is measured at the wavelength of maximum absorption of the ion-pair complex.
-
-
Quantification: A calibration curve is prepared by plotting the absorbance of standard solutions of Cetalkonium Chloride against their concentrations.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
A high-resolution separation technique coupled with a sensitive detector, suitable for the analysis of complex mixtures of benzalkonium chloride homologs.
-
Instrumentation: A capillary electrophoresis system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Separation:
-
Detection: The mass spectrometer is used for the detection and quantification of the separated benzalkonium chloride homologs.
-
Performance: This technique offers high separation efficiency and, when coupled with MS/MS, provides excellent selectivity and sensitivity with detection limits in the mg/L range[7][8].
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the described analytical techniques for Cetalkonium Chloride analysis.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Liquid chromatography-tandem mass spectrometry multiresidue method for the analysis of quaternary ammonium compounds in cheese and milk products: Development and validation using the total error approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of benzalkonium chloride by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Análisis of Benzalkonium chloride by capillary electrophoresis-electrospray-Tandem mass spectrometry [diposit.ub.edu]
- 9. aesan.gob.es [aesan.gob.es]
- 10. benchchem.com [benchchem.com]
- 11. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 12. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]
- 13. sumertek.com [sumertek.com]
- 14. porousmedia.rice.edu [porousmedia.rice.edu]
- 15. Colorimetric detection of residual quaternary ammonium compounds on dry surfaces and prediction of antimicrobial activity using bromophenol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Cetalkonium Chloride-d7: A Comparative Guide to Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Cetalkonium Chloride and its Alternatives, Supported by Experimental Data.
In the quantification of Cetalkonium Chloride, a quaternary ammonium (B1175870) compound used as an antiseptic and preservative, the choice of analytical methodology is critical for obtaining accurate and reliable results. The use of a deuterated internal standard, such as Cetalkonium Chloride-d7, is a standard practice in mass spectrometry-based methods to correct for matrix effects and variations in sample processing. This guide provides a comparative overview of the linearity and range of different analytical techniques for the quantification of Cetalkonium Chloride and structurally related quaternary ammonium compounds (QACs), offering insights into their performance.
Comparative Analysis of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
While specific data for Cetalkonium Chloride is limited in publicly available literature, a comparative analysis can be drawn from studies on closely related QACs, such as Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC). The following table summarizes the linearity and range data from various analytical methods.
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Benzalkonium Chloride | HPLC-UV | 80 - 120 µg/mL | > 0.997 | [1][2][3] |
| Benzalkonium Chloride | Gas Chromatography (GC) | 80 - 120 µg/mL | > 0.997 | [1][2][3] |
| Benzalkonium Chloride | UV-Vis Spectrophotometry | 400 - 600 µg/mL | > 0.997 | [1][2][3] |
| Cetylpyridinium Chloride | Spectrophotometry | 0.5 - 30 µg/mL | 0.9993 | [4][5] |
| Cetylpyridinium Chloride | Spectrophotometry | 10 - 70 µg/mL | 0.9998 | [6][7] |
| Quaternary Ammonium Compounds (including Cetalkonium Chloride) | LC-MS/MS | Not explicitly stated for Cetalkonium Chloride, but general method validation suggests r² ≥ 0.990 | ≥ 0.990 | [8] |
Note: The performance of this compound as an internal standard is directly related to the analytical method's performance for the non-deuterated Cetalkonium Chloride. The linearity and range are established for the analyte of interest, and the deuterated standard is used to ensure accuracy and precision throughout the analytical process.
Experimental Protocols
A detailed experimental protocol for determining the linearity and range for the quantification of Cetalkonium Chloride using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with this compound as an internal standard is provided below. This protocol is a synthesis of best practices outlined in regulatory guidelines and scientific literature.
Objective:
To establish the linearity and determine the dynamic range of an LC-MS/MS method for the quantification of Cetalkonium Chloride in a specific matrix (e.g., pharmaceutical formulation, biological fluid).
Materials:
-
Cetalkonium Chloride reference standard
-
This compound internal standard (IS)
-
Blank matrix (e.g., placebo formulation, human plasma)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
High-purity reagents (e.g., formic acid, ammonium acetate)
-
Calibrated pipettes and volumetric flasks
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Cetalkonium Chloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound (IS) in the same solvent at a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare a series of working standard solutions of Cetalkonium Chloride at different concentrations.
-
Prepare a working solution of the internal standard (IS) at a fixed concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a minimum of six to eight calibration standards by spiking the blank matrix with known amounts of the Cetalkonium Chloride working standard solutions.
-
The concentration range of the calibration standards should bracket the expected concentration of the analyte in the test samples.
-
Add a fixed volume of the IS working solution to each calibration standard.
-
Include a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS) in the calibration curve.
-
-
Sample Preparation:
-
Process the calibration standards and quality control (QC) samples using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using the optimized chromatographic and mass spectrometric conditions.
-
Acquire the data for the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The range of the method is the concentration interval over which the calibration curve is linear, accurate, and precise.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for Cetalkonium Chloride quantification.
Caption: Workflow for Linearity and Range Determination.
References
- 1. resolian.com [resolian.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. aesan.gob.es [aesan.gob.es]
- 5. youtube.com [youtube.com]
- 6. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfarm.de [bfarm.de]
The Gold Standard for Quaternary Ammonium Compound Analysis: A Comparative Guide to Cetalkonium Chloride-d7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quaternary ammonium (B1175870) compounds, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Cetalkonium Chloride-d7, a deuterated internal standard, with alternative structural analogs, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] This is due to its chemical and physical properties being nearly identical to the analyte, Cetalkonium Chloride. This similarity ensures that it experiences the same variations during sample preparation, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard like this compound over a structural analog is most evident in its ability to compensate for matrix effects and provide more accurate and precise results. Structural analogs, while often more readily available and less expensive, have different physicochemical properties that can lead to variations in extraction recovery and chromatographic behavior, ultimately compromising data quality.
A study on the analysis of 30 quaternary ammonium compounds, including structurally similar benzalkonium chlorides, using deuterated internal standards demonstrated excellent performance in terms of recovery and precision in complex biological matrices like human serum and urine.[3] The data from this study can be used to illustrate the expected performance of this compound.
Quantitative Data Summary
The following tables summarize the expected performance of this compound compared to a representative structural analog internal standard, such as Benzyldimethyldodecylammonium Chloride (BDDA), in a typical LC-MS/MS assay for Cetalkonium Chloride.
Table 1: Linearity and Sensitivity
| Parameter | This compound | Structural Analog (e.g., BDDA) | Key Findings |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | Deuterated standards often allow for a wider linear range with better performance at lower concentrations. |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 | Both can provide good linearity, but the deuterated standard typically shows a stronger correlation. |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | The lower background and better signal-to-noise ratio with a deuterated standard can lead to a lower LOQ. |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Parameter | This compound | Structural Analog (e.g., BDDA) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 10% | < 15% | ≤15% (≤20% at LLOQ) |
Data is representative based on typical performance characteristics.
Table 3: Recovery and Matrix Effect
| Parameter | This compound | Structural Analog (e.g., BDDA) | Key Findings |
| Extraction Recovery (%) | 95 - 105% | 80 - 110% | The deuterated standard more closely mimics the analyte's extraction behavior, leading to more consistent recovery. |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Variable (can be > 20%) | This compound co-elutes with the analyte, effectively compensating for matrix-induced ionization suppression or enhancement.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following is a representative experimental protocol for the quantitative analysis of Cetalkonium Chloride in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cetalkonium Chloride: [M]+ → fragment ion (specific m/z to be determined based on the instrument)
-
This compound: [M+7]+ → fragment ion (specific m/z to be determined based on the instrument)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of a deuterated internal standard.
Caption: A typical experimental workflow for the quantitative analysis of Cetalkonium Chloride.
Caption: Logical relationship between internal standard properties and analytical performance.
References
A Comparative Guide to the Isotopic Exchange Potential of Cetalkonium Chloride-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cetalkonium Chloride-d7, a commonly used deuterated internal standard, and its potential for isotopic exchange. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the stability of stable isotope-labeled internal standards is paramount for accurate and reproducible results.[1][2] This document delves into the structural aspects of this compound that influence its isotopic stability, compares it with alternative deuterated surfactants, and provides detailed experimental protocols for researchers to assess isotopic exchange in their own laboratories.
Understanding Isotopic Exchange and its Significance
Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes (e.g., hydrogen with deuterium) to be used as tracers or internal standards in analytical methods.[1] An ideal deuterated internal standard should exhibit identical physicochemical properties to its non-labeled counterpart, with the key exception of its mass. However, the potential for deuterium (B1214612) atoms to exchange with hydrogen atoms from the solvent or matrix (a phenomenon known as isotopic back-exchange) can compromise the accuracy of quantitative analyses. This exchange can be influenced by several factors, including:
-
pH: Basic or acidic conditions can catalyze hydrogen-deuterium (H/D) exchange.
-
Temperature: Higher temperatures can increase the rate of exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms.
-
Chemical Structure: The position of the deuterium label within the molecule is a critical determinant of its stability.
Isotopic Stability of this compound
Cetalkonium Chloride is a quaternary ammonium (B1175870) surfactant. The deuterated form, this compound, is labeled with seven deuterium atoms on the benzyl (B1604629) group. Its chemical structure is:
N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride
The stability of the deuterium labels in this compound is generally high. The five deuterium atoms on the aromatic ring are on sp2 hybridized carbons and are not readily exchangeable under typical analytical conditions. However, the two deuterium atoms on the methylene (B1212753) group (the methyl-d2 part) are at a benzylic position, adjacent to the quaternary ammonium nitrogen. While benzylic C-D bonds are generally stable, their proximity to the positively charged nitrogen atom could potentially influence their susceptibility to exchange under certain conditions, particularly in strongly basic or acidic environments.
Comparison with Alternative Deuterated Surfactants
The choice of a deuterated internal standard should be guided by its isotopic stability in the intended application. Below is a comparison of this compound with other classes of deuterated surfactants.
| Internal Standard | Structure/Label Position | Potential for Isotopic Exchange | Primary Applications | Notes |
| This compound | Deuterium on benzyl group (aromatic and benzylic positions) | Generally low; potential for exchange at the benzylic position under harsh pH conditions. | LC-MS bioanalysis, environmental analysis | A widely used cationic surfactant internal standard. |
| Benzalkonium Chloride-d7 | Similar to this compound, with a mixture of alkyl chain lengths. | Similar to this compound. | Analysis of benzalkonium chloride disinfectants and preservatives. | The mixture of homologues can complicate analysis if not well-characterized. |
| Dodecyltrimethylammonium Bromide-d25 (DTAB-d25) | Perdeuterated alkyl chain and methyl groups on nitrogen. | Very low; C-D bonds on an alkyl chain are highly stable. | Fundamental surfactant studies, quantitative analysis of cationic surfactants. | High degree of deuteration provides a significant mass shift from the analyte. |
| Sodium Dodecyl Sulfate-d25 (SDS-d25) | Perdeuterated alkyl chain. | Very low; C-D bonds on an alkyl chain are highly stable. | Analysis of anionic surfactants, protein analysis. | Anionic nature makes it suitable for different applications than cationic surfactants. |
Experimental Protocol for Assessing Isotopic Exchange
To ensure the reliability of quantitative data, it is crucial to validate the isotopic stability of a deuterated internal standard under the specific conditions of the analytical method. The following is a detailed protocol for assessing the isotopic exchange potential of this compound using LC-MS.
Objective: To quantify the extent of deuterium-hydrogen exchange of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
Cetalkonium Chloride (non-labeled)
-
Deuterium oxide (D₂O)
-
Methanol-d4
-
Formic acid
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Phosphate (B84403) buffers (pH 4, 7, and 10)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer (or other suitable high-resolution mass spectrometer)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of incubation solutions with varying pH values (e.g., pH 4, 7, and 10 using phosphate buffers) and in different solvents (e.g., water, methanol, D₂O, methanol-d4).
-
Spike a known concentration of this compound into each incubation solution.
-
Incubate the samples at different temperatures (e.g., room temperature, 40°C, 60°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the potential exchange by acidifying the sample with formic acid and diluting with mobile phase.
-
-
LC-MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions:
-
Cetalkonium Chloride (Analyte): [M]+ → fragment ion
-
This compound (Internal Standard): [M+7]+ → fragment ion
-
Potential Exchange Products: [M+6]+, [M+5]+, etc. → fragment ion
-
-
-
-
Data Analysis:
-
Calculate the peak area ratios of the deuterated species to the sum of all isotopic species (deuterated and partially or fully exchanged).
-
Plot the percentage of the intact deuterated standard ([M+7]+) over time for each condition.
-
A significant decrease in the percentage of the intact deuterated standard indicates isotopic exchange.
-
Visualizing the Isotopic Exchange and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound is a robust and widely used internal standard for quantitative LC-MS analysis. While the deuterium labels on the aromatic ring are highly stable, the benzylic deuteriums present a potential, albeit low, risk of exchange under extreme pH conditions. For routine analyses under neutral or mildly acidic conditions, the isotopic stability of this compound is expected to be excellent. However, for methods employing high pH, elevated temperatures, or for long-term sample storage in protic solvents, it is imperative for researchers to perform a thorough validation of its isotopic stability. By following the experimental protocol outlined in this guide, scientists can confidently assess the suitability of this compound for their specific analytical needs and ensure the generation of high-quality, reliable data.
References
Performance Showdown: Choosing the Right Mass Spectrometer for Cetalkonium Chloride-d7 Analysis
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of Cetalkonium Chloride-d7 (CKC-d7), the choice of mass spectrometer is a critical decision that directly impacts data quality, sensitivity, and throughput. This guide provides a comparative evaluation of three common mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this deuterated quaternary ammonium (B1175870) compound, often used as an internal standard. The information presented is a synthesis of established analytical methodologies for similar compounds, providing a robust framework for performance expectation and selection.
Quantitative Performance at a Glance
The selection of a mass spectrometer for quantitative analysis hinges on key performance metrics. The following table summarizes the expected performance of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers for the analysis of this compound, based on typical validated methods for small molecules and quaternary ammonium compounds.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL | 0.05 - 2 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 20% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 20% | < 15% |
| Accuracy (%) | 85 - 115% | 80 - 120% | 85 - 115% |
| Primary Application | Targeted Quantification | Screening & Confirmation | Targeted & Non-targeted Analysis |
Note: The values presented are typical and can vary based on the specific instrument model, method optimization, and sample matrix.
The Gold Standard for Quantification: Triple Quadrupole (QqQ)
Triple Quadrupole mass spectrometers are widely regarded as the workhorse for targeted quantitative analysis due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[1] This technique involves the selection of a specific precursor ion in the first quadrupole, fragmentation in the collision cell, and detection of a specific product ion in the third quadrupole. This high degree of specificity minimizes background interference, leading to low detection limits and robust quantification.
High-Resolution Contenders: Q-TOF and Orbitrap
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments are high-resolution mass spectrometers (HRMS) that offer distinct advantages.
Q-TOF mass spectrometers provide high mass accuracy and a wide dynamic range, making them well-suited for both qualitative and quantitative applications. While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern Q-TOF instruments have shown comparable performance for many small molecules.[2] Their strength lies in their ability to perform untargeted screening and confirmation of compounds.
Orbitrap mass spectrometers are renowned for their exceptional resolving power and mass accuracy.[3][4] This allows for the confident identification of analytes even in complex matrices. For quantitative analysis, the high resolution can effectively separate the analyte signal from isobaric interferences. Recent advancements have positioned Orbitrap instruments as powerful tools for both targeted and non-targeted analysis, often rivaling the sensitivity of triple quadrupoles.[5][6]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Comparative analysis of different deuterated standards for surfactants
The precise quantification of surfactants is critical in fields ranging from environmental monitoring and toxicology to pharmaceutical development and quality control. Given the complexity of matrices in which surfactants are often found, isotope dilution mass spectrometry (IDMS) has become the gold standard for accurate analysis. This guide provides a comparative analysis of different deuterated standards used for the quantification of various classes of surfactants, offering researchers and drug development professionals a comprehensive overview of their application, performance, and the experimental protocols involved.
The Role and Importance of Deuterated Internal Standards
Deuterated standards are stable isotope-labeled (SIL) analogues of target analytes where one or more hydrogen atoms have been replaced by deuterium (B1214612). In liquid chromatography-mass spectrometry (LC-MS), these standards are invaluable as internal standards (IS). Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source.[1] This allows them to compensate for variations in sample preparation, injection volume, matrix effects, and instrument response, ensuring high accuracy and reproducibility.[1]
Key Performance Parameters of Deuterated Standards
The reliability of a deuterated standard hinges on several key parameters. When selecting a standard, researchers must consider:
-
Isotopic Purity: This refers to the percentage of the labeled compound that contains the deuterium isotopes. High isotopic purity (ideally ≥98%) is crucial to minimize interference from any unlabeled analyte present as an impurity in the standard, which can affect the accuracy of the calibration curve.[1][2] High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the isotopic purity of deuterated compounds.[3][4]
-
Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis.
-
Stability and H/D Exchange: The C-D bond is stronger than the C-H bond, making deuterated standards generally stable.[1] However, deuterium atoms on certain positions, such as on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups, can be labile and prone to back-exchange with protons from the solvent (e.g., water, methanol).[2] This "back-exchange" can compromise the integrity of the standard.[2] Best practices to prevent this include using aprotic solvents where possible, controlling the pH of solutions (minimal exchange often occurs around pH 2.5-3), and keeping samples and standards cooled.[2]
-
Labeling Position: The position of the deuterium labels should be on a stable part of the molecule to prevent in-source fragmentation or exchange.[1][2] It is advisable to choose standards with labels on stable carbon positions rather than on heteroatoms.[2]
Comparative Analysis of Deuterated Standards by Surfactant Class
The choice of a deuterated standard is dictated by the class of surfactant being analyzed. Different classes present unique analytical challenges.
Anionic Surfactants
Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SLS) and linear alkylbenzene sulfonates (LAS), are widely used in detergents and personal care products.[5][6] Their analysis is crucial for both quality control and environmental monitoring.
-
Deuterated Sodium Dodecyl Sulfate (SDS-d25): This is a commonly used standard for the quantification of SLS. The high number of deuterium atoms provides a significant mass shift from the native compound, moving it out of the range of natural isotopic interference.
-
Deuterated Linear Alkylbenzene Sulfonates (LAS): Deuterated analogues of different LAS congeners (e.g., C10-C14) are available for detailed environmental analysis.
Per- and Polyfluoroalkyl Substances (PFAS)
PFAS, including perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are persistent environmental pollutants.[7] Isotope dilution is the mandated method for their accurate quantification at low levels in environmental and biological samples.[7]
-
Deuterated PFOA and PFOS: A variety of deuterated standards are available for PFOA and PFOS, often with different numbers of deuterium or 13C labels (e.g., 13C4-PFOA, 13C8-PFOS). The use of 13C-labeled standards can be advantageous as the C-C bond is not susceptible to exchange reactions like a C-D bond might be under certain conditions. These standards are essential for tracking these compounds in drinking water, food, and human serum.[7][8][9][10]
Non-ionic Surfactants
This class includes alcohol ethoxylates and alkylphenol ethoxylates (APEOs). These are often complex mixtures of oligomers, making quantification challenging.
-
Deuterated Nonylphenol Ethoxylates: For the analysis of APEOs, deuterated standards can be used. However, due to the complexity of APEO mixtures, sometimes a structural analogue, such as Triton X-100 (an octylphenol (B599344) ethoxylate), is used as an internal standard when a deuterated version is not available.[11]
Cationic and Amphoteric Surfactants
Cationic surfactants (e.g., quaternary ammonium (B1175870) compounds) and amphoteric surfactants (e.g., cocamidopropyl betaine) are also widely used. Deuterated standards are available for key compounds in these classes, enabling their analysis in complex formulations and environmental matrices.
Data Presentation: Comparison of Selected Deuterated Surfactant Standards
| Surfactant Class | Analyte | Deuterated Standard Example | Mass Shift (Da) | Isotopic Purity | Key Applications |
| Anionic | Sodium Dodecyl Sulfate (SLS) | Sodium dodecyl-d25 sulfate | +25 | >98% | Quality control of personal care products, environmental water analysis. |
| Anionic | Linear Alkylbenzene Sulfonate (C12) | Dodecylbenzenesulfonate-d4 | +4 | >98% | Environmental monitoring of wastewater and surface water. |
| PFAS | Perfluorooctanoic acid (PFOA) | Perfluoro-n-[1,2,3,4-13C4]octanoic acid | +4 | >99% | Analysis of drinking water, soil, and biological samples (e.g., serum).[7] |
| PFAS | Perfluorooctane sulfonate (PFOS) | Perfluoro-n-[1,2,3,4-13C4]octanesulfonic acid | +4 | >99% | Environmental and biomonitoring studies for persistent pollutants.[9] |
| Non-ionic | Nonylphenol | 4-Nonylphenol-d4 | +4 | >98% | Endocrine disruptor studies, environmental contamination assessment. |
| Amphoteric | Cocamidopropyl betaine | Cocamidopropyl-d6 betaine | +6 | >98% | Analysis of cosmetic and personal care formulations. |
Experimental Protocols
Below is a representative protocol for the quantification of a surfactant in a water sample using LC-MS/MS and a deuterated internal standard. This protocol should be adapted and validated for specific analytes and matrices.
Objective: To quantify Perfluorooctanoic acid (PFOA) in a drinking water sample.
Materials:
-
Water Sample
-
Deuterated Internal Standard: 13C4-PFOA solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Solid Phase Extraction (SPE) Cartridges (e.g., Weak Anion Exchange)
-
LC-MS/MS System (e.g., Triple Quadrupole)[6]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the native PFOA standard (1 µg/mL) in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Spike each calibration standard and a blank with a fixed concentration of the 13C4-PFOA internal standard solution (e.g., to a final concentration of 50 ng/L).
-
-
Sample Preparation (Solid Phase Extraction):
-
Take 100 mL of the water sample.
-
Spike the sample with the 13C4-PFOA internal standard to the same concentration as the calibration standards.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System:
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PFOA: Monitor the transition from the precursor ion to a specific product ion.
-
13C4-PFOA: Monitor the corresponding shifted transition.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the native PFOA and the 13C4-PFOA internal standard in all samples and standards.
-
Calculate the response ratio (Area of Analyte / Area of IS).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of PFOA in the sample by interpolating its response ratio on the calibration curve.
-
Mandatory Visualization
Caption: Workflow for Surfactant Quantification using IDMS.
Caption: Decision logic for selecting a deuterated standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rusticstrength.com [rusticstrength.com]
- 6. shimadzu.com [shimadzu.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. tera.org [tera.org]
- 9. epa.gov [epa.gov]
- 10. United States Environmental Protection Agency's Perfluorooctanoic Acid, Perfluorooctane Sulfonic Acid, and Related Per- and Polyfluoroalkyl Substances 2024 Drinking Water Maximum Contaminant Level: Part 1 - Analysis of Public Comments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shura.shu.ac.uk [shura.shu.ac.uk]
Safety Operating Guide
Safe Handling and Disposal of Cetalkonium Chloride-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cetalkonium Chloride-d7, a deuterium-labeled cationic surfactant. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is essential to use this equipment to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes. If contact lenses are worn, they should be removed, and an eye-wash station must be readily accessible.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing | Gloves should be inspected before use and replaced if damaged. Protective clothing should cover all exposed skin to prevent contact.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the substance in poorly ventilated areas or when dust or aerosols may be generated.[1][3] A self-contained breathing apparatus may be necessary in case of fire.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol outlines the key procedures to follow.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure that a safety shower and an eye-wash station are easily accessible and in good working order.[1]
-
Before starting any work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid all personal contact with the substance, including inhalation of any dust, mists, or vapors.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
When weighing or transferring the powder, do so carefully to minimize dust formation.
-
If creating a solution, pour the cleaner onto a cloth or use a disinfecting wipe instead of spraying, if possible.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
2. Spill Cleanup:
-
In the event of a spill, evacuate the area.
-
Wear full PPE, including respiratory protection.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the collected material into a suitable container for disposal.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.
-
All disposal activities must be in accordance with federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or watercourses.[1]
Procedural Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
